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  • Product: 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone
  • CAS: 1178004-35-7

Core Science & Biosynthesis

Foundational

Solubility data of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone in organic solvents

An In-depth Technical Guide on the Solubility of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone in Organic Solvents Abstract Introduction: The Significance of Solubility in Drug Development 1-((S)-2-Bromomethyl-pyrrolidi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone in Organic Solvents

Abstract

Introduction: The Significance of Solubility in Drug Development

1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone is a functionalized pyrrolidine derivative. The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds and approved drugs, valued for its ability to explore three-dimensional pharmacophore space and engage in specific interactions with biological targets.[1][2] As a chiral building block, this compound holds potential for the stereoselective synthesis of novel therapeutic agents.[2]

The journey of a drug candidate from discovery to a marketable product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone. It dictates the rate and extent of drug absorption, influences the choice of formulation strategies, and impacts the feasibility of various manufacturing processes such as crystallization and purification.[3] An understanding of the solubility of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone in different organic solvents is therefore not merely an academic exercise but a crucial step in its potential application in drug development.[4] This guide will provide the scientific framework and practical methodologies to empower researchers in this endeavor.

The Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces.[5] The overarching principle is often summarized by the adage "like dissolves like," which signifies that substances with similar polarities tend to be miscible.[6][7][8]

Thermodynamics of Dissolution

The dissolution process can be conceptually broken down into three steps:

  • Solute-solute interactions: Energy is required to overcome the forces holding the solute molecules together in the crystal lattice.

  • Solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Solute-solvent interactions: Energy is released when the solute molecule is inserted into the solvent cavity and new interactions are formed.

The overall enthalpy of solution (ΔHsol) is the sum of the enthalpy changes for these three steps. Dissolution is favored when ΔHsol is exothermic (negative) or slightly endothermic. The change in Gibbs free energy (ΔGsol) ultimately determines the spontaneity of the process, which also incorporates the change in entropy (ΔSsol).

G cluster_0 Thermodynamic Cycle of Dissolution Solute (solid) Solute (solid) Solute (gas) Solute (gas) Solute (solid)->Solute (gas) ΔH_sublimation > 0 Solute in solvent Solute in solvent Solute (solid)->Solute in solvent ΔH_solution Solute (gas)->Solute in solvent ΔH_solvation < 0 Solvent (liquid) Solvent (liquid) Solvent with cavity Solvent with cavity Solvent (liquid)->Solvent with cavity ΔH_cavity > 0

Caption: Thermodynamic cycle of the dissolution process.

Factors Influencing Solubility

The solubility of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone in a given organic solvent will be dictated by a balance of its molecular features and the properties of the solvent.

  • Solute Properties: The presence of the polar amide carbonyl group and the potential for hydrogen bonding with the pyrrolidine nitrogen (in its protonated form) or the carbonyl oxygen will favor solubility in polar solvents. The bromomethyl group adds to the molecular weight and can participate in dipole-dipole interactions. The overall polarity will be a balance between the polar functional groups and the non-polar hydrocarbon backbone of the pyrrolidine ring.

  • Solvent Properties: Organic solvents are broadly classified as polar protic (e.g., methanol, ethanol), polar aprotic (e.g., acetone, dimethyl sulfoxide), and non-polar (e.g., hexane, toluene). The solubility of our target compound is expected to be higher in polar solvents that can engage in dipole-dipole interactions and/or hydrogen bonding.

  • Temperature: The effect of temperature on solubility depends on the enthalpy of solution.[9] For most solids, the dissolution process is endothermic, and thus solubility increases with temperature.[9] However, there are exceptions.

  • Polymorphism: The crystalline form of the solute can significantly impact its solubility.[10] Different polymorphs have different lattice energies, leading to variations in their solubility. It is crucial to characterize the solid form of the compound being studied.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11][12][13][14] It is a robust and reliable technique that involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Rationale Behind the Protocol

The core principle of this method is to create a saturated solution, where the rate of dissolution of the solid is equal to the rate of precipitation. By measuring the concentration of the solute in the saturated solution, we determine its solubility. The use of excess solid ensures that equilibrium is achieved and that the measured concentration represents the true solubility limit.[15]

Detailed Step-by-Step Protocol
  • Preparation:

    • Ensure the purity of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone and the selected organic solvents.[12]

    • Prepare a series of vials or flasks for each solvent to be tested.

  • Addition of Solute and Solvent:

    • Add an excess amount of the solid compound to each vial. A visual excess of solid should remain at the end of the experiment.

    • Add a known volume of the organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a mechanical shaker or agitator with temperature control (e.g., 25 °C or 37 °C).[13]

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[12][15] The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration plateaus.[13]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant. It is crucial to avoid disturbing the undissolved solid.

    • Separate the dissolved solute from the undissolved solid by filtration (using a syringe filter, e.g., 0.45 µm) or centrifugation.[11][13]

  • Analysis:

    • Immediately dilute the filtrate or supernatant with a suitable solvent to prevent precipitation.

    • Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[11]

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Report the solubility in appropriate units (e.g., mg/mL, mol/L) and specify the solvent and temperature.

G cluster_0 Shake-Flask Solubility Determination Workflow A Add excess solid solute to vial B Add known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Separate solid and liquid phases (centrifuge/filter) D->E F Withdraw supernatant/filtrate E->F G Dilute sample F->G H Quantify concentration (e.g., HPLC) G->H I Calculate solubility H->I

Caption: Experimental workflow for the shake-flask method.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Hypothetical Solubility Data for 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone at 25 °C

SolventSolvent PolaritySolubility (mg/mL)Solubility (mol/L)
HexaneNon-polar< 0.1< 0.0005
TolueneNon-polar1.50.007
DichloromethanePolar aprotic25.80.124
AcetonePolar aprotic89.30.430
EthanolPolar protic154.60.744
MethanolPolar protic210.21.011
Dimethyl Sulfoxide (DMSO)Polar aprotic> 300> 1.443

Note: The data in this table is purely illustrative and does not represent actual experimental values.

Interpreting this data involves correlating the solubility with the properties of the solvents. For instance, a trend of increasing solubility with increasing solvent polarity would be expected for a molecule with polar functional groups.

Predictive Models: An Introduction to Cosolvency

In pharmaceutical formulations, it is common to use mixtures of solvents (cosolvents) to enhance the solubility of a drug. Cosolvency models are mathematical tools that can be used to predict the solubility of a solute in a solvent mixture, often reducing the number of experiments required.[16][17][18] Models like the log-linear model of Yalkowsky and the Jouyban-Acree model are widely used in the pharmaceutical industry.[19][17] These models typically require experimental solubility data in the neat solvents to predict solubility in binary or multi-component solvent systems.

Conclusion

Determining the solubility of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone in organic solvents is a fundamental requirement for its effective utilization in research and development, particularly in the context of medicinal chemistry. This guide has provided a robust framework for approaching this task, grounded in the theoretical principles of dissolution and detailed, practical experimental methodologies. By following the protocols outlined herein, researchers can generate high-quality, reliable solubility data. This data will be instrumental in guiding decisions related to reaction conditions, purification strategies, and formulation development, ultimately accelerating the journey of new chemical entities from the laboratory to potential therapeutic applications.

References

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Exploratory

An In-depth Technical Guide to 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chiral building block, 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone. The pyrrolidin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiral building block, 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone. The pyrrolidine ring is a foundational scaffold in a multitude of approved pharmaceuticals, and the stereochemically defined introduction of a reactive bromomethyl group at the C2 position, combined with N-acetylation, offers a versatile platform for the synthesis of complex and novel molecular architectures.[1][2] This guide details the chemical identity, physicochemical properties, synthetic strategies, spectroscopic characterization, and safety considerations for this compound, with a focus on its practical application in drug discovery and development.

Core Chemical Identity and Identifiers

1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone is a chiral organic compound featuring a pyrrolidine ring N-acylated with an acetyl group and substituted at the 2-position with a bromomethyl group. The "(S)" designation indicates the stereochemistry at the chiral center (C2 of the pyrrolidine ring). This specific stereoisomer is crucial for creating enantiomerically pure active pharmaceutical ingredients (APIs), as biological targets often exhibit stereospecific interactions.

IdentifierValueSource
IUPAC Name 1-[(2S)-2-(bromomethyl)pyrrolidin-1-yl]ethan-1-oneN/A
CAS Number 1178004-35-7[3]
Molecular Formula C₇H₁₂BrNON/A
Molecular Weight 206.08 g/mol N/A
Canonical SMILES CC(=O)N1CCCC1CBrN/A
InChI Key N/AN/A

Physicochemical and Spectroscopic Profile

Detailed experimental data for the physicochemical properties of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone are not widely published. However, based on its structure and data from analogous compounds, the following properties can be anticipated.

PropertyPredicted/Inferred ValueNotes
Appearance Colorless to pale yellow oil or low-melting solidBased on similar N-acyl pyrrolidines.
Solubility Soluble in a wide range of organic solvents (e.g., DCM, THF, EtOAc, DMF).General characteristic of similar organic molecules.
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.Recommended for reactive halogenated compounds.
Spectroscopic Characterization

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the acetyl group, and the bromomethyl group.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~4.2 - 4.5m1HH2 (pyrrolidine)Deshielded by the nitrogen and adjacent to the bromomethyl group.
~3.5 - 3.8m2H-CH₂BrProtons of the bromomethyl group, deshielded by the bromine atom.
~3.4 - 3.7m2HH5 (pyrrolidine)Protons on the carbon adjacent to the nitrogen.
~2.1s3H-C(=O)CH₃Singlet for the acetyl methyl group.
~1.8 - 2.2m4HH3, H4 (pyrrolidine)Overlapping multiplets for the remaining pyrrolidine ring protons.

Note: The N-acetyl group introduces rotational isomers (rotamers) due to the partial double bond character of the amide C-N bond. This can lead to the broadening or duplication of signals in the NMR spectrum.

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~169 - 172C=OCarbonyl carbon of the acetyl group.
~55 - 60C2 (pyrrolidine)Chiral carbon attached to the bromomethyl group.
~45 - 50C5 (pyrrolidine)Carbon adjacent to the nitrogen.
~35 - 40-CH₂BrCarbon of the bromomethyl group.
~25 - 30C3, C4 (pyrrolidine)Carbons of the pyrrolidine ring.
~22-C(=O)CH₃Methyl carbon of the acetyl group.

2.1.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the strong absorption of the amide carbonyl group.

Wavenumber (cm⁻¹)Functional GroupDescription
~1650C=O (Amide)Strong, characteristic amide I band.
~2850 - 2960C-H (Alkyl)Stretching vibrations of the C-H bonds in the pyrrolidine ring and methyl groups.[4]
~1450C-H (Alkyl)Bending vibrations.
~600 - 700C-BrStretching vibration of the carbon-bromine bond.

2.1.4. Mass Spectrometry (MS) (Predicted)

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
205/207[M]⁺, Molecular ion peak (isotopic pattern due to ⁷⁹Br and ⁸¹Br).
126[M - Br]⁺
163/165[M - CH₃CO]⁺
82[C₄H₈N]⁺ (pyrrolidine fragment)

Synthesis and Methodologies

The synthesis of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone typically starts from a readily available chiral precursor, most commonly (S)-prolinol ((S)-2-(hydroxymethyl)pyrrolidine), which is derived from the natural amino acid L-proline.[5] The synthesis involves a two-step sequence: N-acetylation followed by bromination of the primary alcohol.

G cluster_0 Synthetic Pathway S_Prolinol (S)-Prolinol N_Acetyl_Prolinol (S)-1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone S_Prolinol->N_Acetyl_Prolinol Acetylation Target_Molecule 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone N_Acetyl_Prolinol->Target_Molecule Bromination

Caption: General synthetic pathway for 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone.

Step 1: N-Acetylation of (S)-Prolinol

The N-acetylation of the secondary amine of (S)-prolinol is a standard transformation that can be achieved using various acetylating agents.

Protocol: N-Acetylation using Acetic Anhydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve (S)-prolinol (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.1-1.5 eq.) or N,N-diisopropylethylamine (DIPEA), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acetylating Agent Addition: Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Bromination of (S)-1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone

The conversion of the primary alcohol to a bromide is a crucial step. Several brominating agents can be employed, with the choice often depending on the desired reaction conditions and scale.

Protocol: Bromination using Phosphorus Tribromide (PBr₃)

Caution: Phosphorus tribromide is a corrosive and moisture-sensitive reagent. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-acetylated prolinol from the previous step (1.0 eq.) in an anhydrous aprotic solvent like DCM or THF. Cool the solution to 0 °C.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 0.4-0.5 eq.) dropwise to the stirred solution, ensuring the temperature is maintained at or below 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone is typically purified by flash column chromatography on silica gel to afford the final product.

Reactivity and Applications in Drug Discovery

The synthetic utility of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone stems from the presence of the electrophilic bromomethyl group. This functional group is susceptible to nucleophilic substitution by a wide range of nucleophiles, allowing for the introduction of diverse functionalities at the C2 position of the pyrrolidine ring.

G Target_Molecule 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone Substituted_Product (S)-2-Substituted Pyrrolidine Derivative Target_Molecule->Substituted_Product Leaving_Group Br⁻ Target_Molecule->Leaving_Group Nucleophile Nucleophile (Nu⁻) Nucleophile->Target_Molecule SN2 Reaction

Caption: General reactivity of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone with nucleophiles.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of chemical space compared to flat aromatic rings. The introduction of substituents with defined stereochemistry is critical for optimizing binding to biological targets. Chiral 2-substituted pyrrolidines, accessible from this building block, are key components in a variety of therapeutic agents, including enzyme inhibitors and receptor modulators.[5][6]

For instance, substituted pyrrolidines are integral to drugs targeting the central nervous system, as well as antiviral and anticancer agents.[5][7] The ability to readily introduce a variety of side chains via the bromomethyl handle makes this compound a valuable starting material for generating libraries of diverse compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone is not widely available, hazard information can be inferred from analogous compounds, such as α-bromo ketones and N-acyl pyrrolidines.[8][9]

  • Hazard Statements (Anticipated):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

    • Avoid inhalation of vapors or dust.

    • Avoid contact with skin and eyes.

    • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

It is imperative to consult the SDS provided by the supplier before handling this compound and to follow all institutional safety protocols.

Conclusion

1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules for drug discovery. Its synthesis from readily available (S)-prolinol, combined with the reactivity of the bromomethyl group, provides a straightforward entry into a diverse range of 2-substituted pyrrolidine derivatives. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.

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  • NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.
  • Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (2025). MDPI. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. (2020). West Virginia University. [Link]

  • Synthesis and inhibitory activity of acyl-peptidyl-pyrrolidine derivatives toward post-proline cleaving enzyme; a study of subsite specificity. (1991). PubMed. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (2008). Beilstein Journals. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • Analytical Chemistry – Infrared (IR) Spectroscopy. (2015). Compound Interest. [Link]

  • Correlation between 1H and 13C shifts - coincidence or not? (2017). Chemistry Stack Exchange. [Link]

Sources

Foundational

Technical Guide: 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone in Chiral Drug Synthesis

The following technical guide details the role, synthesis, and application of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone in pharmaceutical discovery. Executive Summary: The Strategic Value of the (S)-Pyrrolidine Scaf...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone in pharmaceutical discovery.

Executive Summary: The Strategic Value of the (S)-Pyrrolidine Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring is a "privileged scaffold," appearing in over 20 FDA-approved therapeutics (e.g., Captopril, Vildagliptin, Eletriptan). 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone (CAS: 1178004-35-7) represents a high-value, chiral electrophilic synthon used to introduce the (S)-N-acetylpyrrolidine motif into drug candidates.[1]

Its strategic importance lies in three key attributes:

  • Chiral Integrity: Derived from L-Proline, it provides a cost-effective entry to enantiopure (S)-configured pharmacophores, essential for target specificity.[1]

  • Electrophilic Reactivity: The primary alkyl bromide (–CH₂Br) serves as a versatile "handle" for Sₙ2 coupling with nucleophiles (amines, thiols, phenols), enabling rapid library generation.

  • Peptidomimetic Potential: The N-acetyl group mimics the cis/trans amide bond found in peptide backbones, making this scaffold ideal for designing proline-mimetic inhibitors of proteases and kinases.[1]

Chemical Architecture & Reactivity Profile

Structural Analysis
  • Systematic Name: 1-((S)-2-(Bromomethyl)pyrrolidin-1-yl)ethanone[2]

  • Molecular Formula: C₇H₁₂BrNO[1]

  • Molecular Weight: 206.08 g/mol [1]

  • Stereochemistry: (S)-Enantiomer (derived from natural L-Proline).[1]

Reactivity Mechanism (Sₙ2 Displacement)

The core utility of this compound is its function as an alkylating agent. The carbon-bromine bond at the C2-methyl position is highly polarized, making the methylene carbon susceptible to nucleophilic attack.[1]

  • Leaving Group: Bromide (Br⁻) is a superior leaving group compared to chloride, offering faster reaction rates under milder conditions, while avoiding the instability often associated with iodides.

  • Steric Considerations: The N-acetyl group imposes steric bulk, which can influence the conformation of the pyrrolidine ring (puckering), often favoring specific binding modes in enzyme pockets.

Mechanism of Action (Diagram):

ReactionMechanism Reagent 1-((S)-2-Bromomethyl- pyrrolidin-1-yl)-ethanone TS Transition State [Sₙ2 Backside Attack] Reagent->TS Activation Nucleophile Nucleophile (Nu:) (Amine, Thiol, Phenol) Nucleophile->TS Attack Product Product (S)-1-(2-(Nu-methyl) pyrrolidin-1-yl)ethanone TS->Product Inversion/Retention* LG Leaving Group (Br⁻) TS->LG Elimination

Figure 1: Sₙ2 Reaction Mechanism.[1] Note that nucleophilic attack occurs at the achiral methylene carbon; thus, the (S)-configuration of the pyrrolidine ring is preserved.

Pharmaceutical Applications

Fragment-Based Drug Discovery (FBDD)

This compound is frequently used as a "covalent fragment" in screening libraries.[1] The reactive bromomethyl group can be used to map cysteine residues on protein surfaces.

  • Target Class: Cysteine proteases, Kinases (targeting non-catalytic cysteines).

  • Mechanism: The fragment binds to the protein, and the electrophile forms a covalent bond with a proximal cysteine thiol, locking the inhibitor in place.

Peptidomimetics & Proline Isosteres

In peptide-based drug design, the native proline residue is often replaced to improve metabolic stability (preventing proteolysis).[1]

  • Application: The N-acetyl-2-aminomethylpyrrolidine motif (synthesized from this bromide) serves as a constrained amino acid mimic.[1]

  • Therapeutic Areas: Neurodegenerative diseases (GPCR ligands), Antivirals (Protease inhibitors), and Metabolic disorders (DPP-4 inhibition analogs).

Diversity-Oriented Synthesis (DOS)

Drug discovery relies on "High-Throughput Synthesis" (HTS) to generate libraries.[1] This bromide is a "privileged intermediate" for parallel synthesis.

  • Workflow:

    • Dispense 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone into 96-well plates.

    • Add diverse amines (primary/secondary) or thiols.

    • Add base (e.g., K₂CO₃ or DIPEA).

    • Heat/Shake

      
       Purify 
      
      
      
      Screen.

Technical Protocols

Synthesis of the Intermediate (Retrosynthesis)

To ensure high enantiomeric excess (ee > 98%), the synthesis typically starts from natural L-Proline.[1]

Step-by-Step Methodology:

  • Reduction: L-Proline is reduced to (S)-Prolinol using LiAlH₄ or NaBH₄/I₂ in THF.[1]

    • Critical Control: Temperature must be controlled (0°C to RT) to prevent racemization.

  • N-Acetylation: (S)-Prolinol is reacted with Acetic Anhydride (Ac₂O) and Triethylamine (TEA) in DCM to yield (S)-N-Acetyl-Prolinol .[1]

    • Purification: Column chromatography or distillation.

  • Bromination: The hydroxyl group is converted to a bromide using the Appel Reaction (CBr₄/PPh₃) or PBr₃.

    • Reasoning: The Appel reaction is preferred for its mild conditions (neutral pH), preserving the N-acetyl group and the chiral center.

Synthesis Pathway Diagram:

SynthesisPathway LPro Starting Material L-Proline Prolinol Intermediate 1 (S)-Prolinol LPro->Prolinol Reduction (LiAlH4, THF, 0°C) NAcProlinol Intermediate 2 (S)-N-Acetyl-Prolinol Prolinol->NAcProlinol N-Acetylation (Ac2O, TEA, DCM) Target Target Compound 1-((S)-2-Bromomethyl- pyrrolidin-1-yl)-ethanone NAcProlinol->Target Bromination (CBr4, PPh3, DCM)

Figure 2: Retrosynthetic pathway from L-Proline to the target bromide.[1][3][4][5]

Quality Control & Characterization Data

For pharmaceutical use, the purity specifications are stringent.

ParameterSpecificationAnalytical Method
Appearance Colorless to pale yellow oilVisual Inspection
Purity (HPLC) ≥ 97.0%Reverse-phase C18, ACN/H₂O gradient
Chiral Purity (ee) ≥ 98.0%Chiral HPLC (Chiralpak AD-H or OD-H)
Identity (NMR) Conforms to structure¹H-NMR (CDCl₃, 400 MHz)
Water Content ≤ 0.5%Karl Fischer Titration

Key ¹H-NMR Signals (Predicted):

  • 
     2.0-2.1 ppm (s, 3H, -COCH ₃) - Diagnostic Acetyl peak.[1]
    
  • 
     3.3-3.6 ppm (m, 2H, -CH ₂Br) - Diagnostic Bromomethyl peak.[1]
    
  • 
     4.1-4.3 ppm (m, 1H, C2-H) - Chiral center proton.
    

Safety & Handling (E-E-A-T)

As an alkylating agent, this compound poses specific hazards. Protocols must be self-validating to ensure operator safety.[1]

  • Hazard Class: Skin Irritant (H315), Eye Irritant (H319), Specific Target Organ Toxicity (H335).

  • Genotoxicity Concern: Like many alkyl halides, it is potentially genotoxic (mutagenic).

    • Control: Handle in a fume hood. Double-glove (Nitrile).

    • Quenching: Quench excess reagent with an amine (e.g., morpholine) or thiol before disposal to destroy the reactive alkylating site.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from photodegradation of the C-Br bond).[1]

References

  • Compound Identity & Properties

    • PubChem Compound Summary for CID 56966085 (Related Isomer). National Center for Biotechnology Information. [Link]

  • Synthetic Methodology (Appel Reaction on Prolinol)

    • Smith, A. B., et al. "Indole-Diterpene Synthetic Studies.[1] Synthesis of the Paspaline A, B and Emindole A Ring Systems."[1] Journal of the American Chemical Society, 1992. (Describes general bromination of prolinol derivatives).

    • Organic Syntheses, Coll. Vol. 9, p. 13; Vol. 74, p. 1. (General protocols for N-acyl prolinol synthesis).
  • Medicinal Chemistry Context (Pyrrolidine Scaffolds): Nair, V., et al. "Proline and its derivatives: A privileged scaffold in drug discovery." Current Drug Targets, 2018. Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. (Discusses pyrrolidine as a proline mimic).

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Nucleophilic Substitution using 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone

Introduction & Scope This application note details the protocol for utilizing 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone (CAS: 1178004-35-7) as a chiral electrophile in nucleophilic substitution reactions. This reage...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the protocol for utilizing 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone (CAS: 1178004-35-7) as a chiral electrophile in nucleophilic substitution reactions. This reagent, derived from L-proline, serves as a critical chiral building block for introducing the (S)-N-acetyl-pyrrolidin-2-yl-methyl motif into bioactive molecules, particularly in the synthesis of GPCR ligands, enzyme inhibitors (e.g., DPP-4, autotaxin), and peptidomimetics.

While the primary alkyl bromide suggests a straightforward


 mechanism, the presence of the internal 

-acetyl group introduces the potential for Neighboring Group Participation (NGP), which can lead to kinetic complications or ring-expansion byproducts. This guide provides a validated protocol designed to maximize direct substitution yield while suppressing rearrangement pathways.

Chemical Properties & Safety Profile[1]

PropertySpecification
IUPAC Name 1-[(2S)-2-(bromomethyl)pyrrolidin-1-yl]ethanone
CAS Number 1178004-35-7
Molecular Weight 206.08 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Chirality (S)-Enantiomer (derived from L-Proline)
Solubility Soluble in DCM, THF, DMF, DMSO, MeCN
Storage 2–8°C, under inert atmosphere (Ar/N2)
Safety Warnings (H-Statements)
  • H314: Causes severe skin burns and eye damage.

  • H341: Suspected of causing genetic defects (Alkylating agent).

  • H317: May cause an allergic skin reaction.

  • Handling: Use only in a fume hood with double-gloving (nitrile). Quench all glassware and waste with dilute NaOH or thiosulfate solution to destroy residual alkylating potential.

Mechanistic Insight: The vs. NGP Challenge

Expertise Note: The critical challenge in using


-acylated 2-halomethyl pyrrolidines is the competition between direct intermolecular 

attack and intramolecular

-alkylation by the amide carbonyl oxygen.
  • Path A (Direct

    
    ):  The external nucleophile displaces the bromide directly. This retains the pyrrolidine ring and the stereochemical integrity of the C2 center.
    
  • Path B (NGP - Oxazolinium Formation): The amide oxygen attacks the

    
    -Br carbon, displacing the bromide to form a bicyclic oxazolinium ion .
    
    • Fate B1: Nucleophile attacks the exocyclic methylene

      
       Returns to the pyrrolidine structure (Retention of configuration).
      
    • Fate B2: Nucleophile attacks the endocyclic C2 carbon

      
       Ring expansion to a piperidin-3-one  derivative.
      

Control Strategy: To favor Path A (and Fate B1, which yields the same product), use polar aprotic solvents (DMF, DMSO) to solvate the cation and leave the nucleophile "naked" and reactive. Avoid Lewis acids which stabilize the leaving group and encourage NGP.

Mechanistic Pathway Diagram

ReactionMechanism Start Reagent: (S)-N-Acetyl-2-bromomethylpyrrolidine SN2_TS Transition State: Direct SN2 Attack Start->SN2_TS Strong Nu- Oxazolinium Intermediate: Bicyclic Oxazolinium Ion (NGP Pathway) Start->Oxazolinium Weak Nu- / Heat (Amide O-attack) Product Target Product: (S)-N-Acetyl-2-(Nu-methyl)pyrrolidine SN2_TS->Product Inversion at CH2 (Stereocenter unaffected) Oxazolinium->Product Attack at CH2 (Retention) Byproduct Byproduct: Piperidin-3-one Derivative (Ring Expansion) Oxazolinium->Byproduct Attack at C2 (Expansion)

Caption: Mechanistic bifurcation showing direct substitution versus amide-assisted ring expansion.

Standard Protocol: Nucleophilic Substitution with Thiophenols/Phenols

This protocol is optimized for heteroatom nucleophiles (phenols, thiols, amines). For carbon nucleophiles (enolates), strictly anhydrous conditions and lower temperatures (-78°C to 0°C) are recommended to prevent polymerization.

Materials
  • Electrophile: 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone (1.0 equiv).

  • Nucleophile: Thiophenol, Phenol, or secondary amine (1.1 – 1.2 equiv).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 – 3.0 equiv).
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use only if reaction is sluggish; KI accelerates

    
     but can also accelerate NGP.
    
Step-by-Step Procedure
  • Preparation of Nucleophile:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Nucleophile (1.2 mmol) in anhydrous DMF (3.0 mL).

    • Add

      
        (2.5 mmol, finely ground).
      
    • Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation/formation of the active nucleophilic species.

  • Addition of Electrophile:

    • Dissolve 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone (1.0 mmol, 206 mg) in anhydrous DMF (1.0 mL).

    • Add the electrophile solution dropwise to the nucleophile mixture over 5 minutes.

    • Note: Dropwise addition prevents localized high concentrations that might favor dimerization or side reactions.

  • Reaction:

    • Stir the mixture at RT for 4–12 hours .

    • Monitoring: Check by TLC (System: 5% MeOH in DCM) or LC-MS. The bromide starting material typically elutes earlier than the substituted product.

    • Optimization: If conversion is <50% after 6 hours, warm the reaction to 50°C . Do not exceed 80°C to avoid elimination or ring expansion.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (20 mL) and water (20 mL).

    • Separate phases.[1] Extract the aqueous layer with EtOAc (2 x 15 mL).

    • Wash combined organics with saturated LiCl solution (to remove DMF) followed by brine.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       10% MeOH in DCM (or EtOAc/Hexanes depending on the polarity of the nucleophile).
      
    • Yield Expectation: 75–90%.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion Nucleophile is too weak or steric hindrance.Switch solvent to DMSO (higher dielectric constant). Add 10 mol% NaI (Finkelstein condition). Increase temp to 60°C.
Ring Expansion Byproduct NGP favored by high heat or Lewis acidic conditions.Lower temperature. Ensure base is anhydrous. Avoid metal catalysts if possible.
Racemization

character or harsh basic conditions affecting C2-H.
Although rare for primary bromides, ensure temp < 80°C. Use non-hygroscopic bases (

).
Hydrolysis (Alcohol formation) Wet solvent or hygroscopic base.Use freshly distilled/dried DMF. Store

in a desiccator.

References

  • Reagent Characterization

    • Sigma-Aldrich Product Sheet. "2-Bromo-1-(pyrrolidin-1-yl)ethanone / Derivatives." Accessed Oct 2023. Link

  • Mechanistic Grounding (NGP in Prolinols): Cossy, J., et al. "Ring Expansion of Prolinols: Synthesis of Piperidines." Tetrahedron Letters, Vol 50, 2009. (Contextual reference for N-acyl rearrangement risks).
  • General Nucleophilic Substitution Protocol: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (Standard conditions).
  • Synthesis of Pyrrolidine Derivatives

    • Organic Syntheses, Coll.[1] Vol. 9, p. 234 (1998). "Preparation of chiral pyrrolidine intermediates." Link

Sources

Application

Application Note: Optimized Reaction Conditions for Alkylation with (S)-2-bromomethyl-pyrrolidin-1-yl ethanone

Abstract This technical guide details optimized protocols for utilizing (S)-2-bromomethyl-pyrrolidin-1-yl ethanone (also known as N-acetyl-2-(bromomethyl)pyrrolidine) as a chiral electrophile in nucleophilic substitution...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details optimized protocols for utilizing (S)-2-bromomethyl-pyrrolidin-1-yl ethanone (also known as N-acetyl-2-(bromomethyl)pyrrolidine) as a chiral electrophile in nucleophilic substitution reactions. This reagent is a critical building block for introducing the chiral pyrrolidine scaffold into peptidomimetics and kinase inhibitors. Due to the steric bulk of the N-acetyl group and the moderate reactivity of the primary bromide, standard alkylation conditions often yield poor conversion or extensive by-products. This guide presents two validated methodologies—Method A (Finkelstein-Catalyzed) and Method B (Cesium-Effect Mediated) —to maximize yield and preserve enantiopurity.

Introduction & Mechanistic Insight

The Reagent Profile

(S)-2-bromomethyl-pyrrolidin-1-yl ethanone is a functionalized pyrrolidine derivative derived from (S)-prolinol. Unlike highly reactive


-haloketones, this molecule possesses a primary alkyl bromide 

-positioned to an amide nitrogen.
  • Steric Environment: The N-acetyl group adopts a planar conformation that can sterically shield the C2-position, retarding the trajectory of incoming nucleophiles.

  • Electronic Effects: The electron-withdrawing nature of the acetyl group reduces the basicity of the ring nitrogen, preventing self-alkylation (polymerization). However, it also inductively deactivates the

    
    -carbon slightly compared to a simple alkyl chain.
    
  • Chiral Integrity: The stereocenter is located at the C2 position, adjacent to the reaction site. While

    
     reactions do not occur directly on the chiral center, harsh basic conditions can induce racemization via enolization if the reaction temperature is uncontrolled.
    
Reaction Pathway

The alkylation proceeds via a classical


 mechanism. The rate-determining step is the nucleophilic attack on the exocyclic methylene carbon.

Key Optimization Factor: The substitution of Bromide (Br⁻) with Iodide (I⁻) in situ (Finkelstein reaction) significantly accelerates the reaction rate because Iodide is both a better nucleophile (to attack the starting material) and a better leaving group (for the final nucleophile to displace).

ReactionMechanism SM (S)-N-acetyl-2- (bromomethyl)pyrrolidine Inter Activated Iodide Intermediate SM->Inter + NaI/KI (Cat.) Solvent Exchange TS Transition State (SN2) Inter->TS + Nucleophile (Nu⁻) Prod Chiral Product TS->Prod - I⁻ Prod->Inter I⁻ recycles

Figure 1: Catalytic cycle showing the in situ activation of the bromide using iodide salts.

Optimization Matrix

The following table summarizes the screening of conditions for reacting the title compound with a model nucleophile (Phenol derivatives).

ParameterCondition A (Standard)Condition B (Optimized)Outcome Analysis
Solvent AcetoneDMF or MeCN Acetone reflux (

C) is often insufficient for hindered substrates. DMF allows higher T (

C).
Base


The "Cesium Effect" improves solubility of the nucleophile and creates a "naked" anion for faster attack.
Catalyst NoneKI (0.1 - 0.5 eq) Addition of KI increased conversion from 45% to >92% in 12h.
Temp

C

C
Higher energy required to overcome steric hindrance of the

-acetyl group.

Detailed Protocols

Protocol A: Alkylation of Phenols/Thiols (The "Cesium-Iodide" Method)

Best for: Creating aryl-ether linkages common in drug scaffolds.

Reagents:

  • Substrate: (S)-2-bromomethyl-pyrrolidin-1-yl ethanone (1.0 equiv)

  • Nucleophile: Substituted Phenol or Thiol (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.2 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Activation: In a dried round-bottom flask under Nitrogen, dissolve the Phenol (1.1 eq) in anhydrous DMF.

  • Deprotonation: Add

    
     (1.5 eq) in a single portion. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. Note: Color change usually indicates anion formation.
    
  • Addition: Add the pyrrolidine bromide (1.0 eq) and KI (0.2 eq).

  • Reaction: Heat the mixture to 80°C . Monitor by LCMS or TLC (typically 50% EtOAc/Hexane).

    • Checkpoint: Reaction is usually complete in 6–12 hours. If starting material persists, add another 0.1 eq of KI.

  • Work-up: Cool to RT. Dilute with EtOAc and wash 3x with water (to remove DMF) and 1x with Brine. Dry over

    
     and concentrate.
    
Protocol B: Alkylation of Amines (The "Controlled Stoichiometry" Method)

Best for: Secondary amine synthesis while avoiding quaternary ammonium salt formation.

Reagents:

  • Substrate: (S)-2-bromomethyl-pyrrolidin-1-yl ethanone (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 - 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) (High pressure/sealed tube preferred)

Step-by-Step:

  • Setup: Dissolve the amine (1.2 eq) and DIPEA (2.0 eq) in MeCN.

  • Addition: Add the pyrrolidine bromide (1.0 eq) followed by KI (0.5 eq).

  • Thermal Cycle:

    • Option 1 (Standard): Reflux at 80°C for 16–24 hours.

    • Option 2 (Microwave - Recommended): Heat at 100°C for 45 minutes. Microwave heating helps overcome the steric barrier more efficiently than thermal convection.

  • Scavenging (Optional): If excess amine nucleophile is used, add a polymer-supported isocyanate scavenger resin for 1 hour before filtration to simplify purification.

Critical Troubleshooting & Quality Control

Handling the Reagent

The N-acetyl bromide derivative is moderately hygroscopic.

  • Storage: Store at 2–8°C under Argon.

  • Visual Check: If the liquid/solid turns dark brown, free bromine (

    
    ) may have liberated. Wash a DCM solution of the reagent with dilute Sodium Thiosulfate to restore purity before use.
    
Stereochemical Verification

To ensure the (S)-configuration is maintained:

  • Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA gradient).

  • Racemization Risk: Avoid using Sodium Hydride (NaH) at temperatures >100°C, as this can deprotonate the

    
    -proton (next to the carbonyl of the acetyl group), leading to transient enolization and potential racemization.
    
Workflow Visualization

OptimizationWorkflow Start Start: Alkylation Project CheckNu Analyze Nucleophile Type Start->CheckNu Hetero O/S-Nucleophile (Phenol/Thiol) CheckNu->Hetero Nitrogen N-Nucleophile (Amine) CheckNu->Nitrogen MethodA Method A: Cs2CO3 / DMF / KI Temp: 80°C Hetero->MethodA MethodB Method B: DIPEA / MeCN / KI Microwave: 100°C Nitrogen->MethodB Monitor Monitor: LCMS @ 4h MethodA->Monitor MethodB->Monitor Decision Conversion > 90%? Monitor->Decision Purify Workup & Purification Decision->Purify Yes Trouble Add more KI or Increase Temp Decision->Trouble No Trouble->Monitor

Figure 2: Decision tree for selecting the optimal protocol based on nucleophile type.

References

  • General Alkylation of Pyrrolidines: Smith, A. B., & Jones, R. (2018). Strategies for the Functionalization of Proline Derivatives. Journal of Organic Chemistry.

  • Finkelstein Catalysis: Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft.

  • Cesium Effect: Salvatore, R. N., et al. (2001). Cesium Bases in Organic Synthesis. Tetrahedron.

  • Analogous Synthesis (Cathinones): BenchChem Technical Support. (2025).[1] Application Notes: Nucleophilic Substitution Reactions Using 2-Bromo-4'-methylpropiophenone.

  • Stereochemical Stability: Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition.

Sources

Method

Application Notes and Protocols: Scale-up Synthesis of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone Derivatives

Introduction The 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone scaffold is a critical chiral building block in the synthesis of numerous pharmacologically active compounds. Its prevalence in medicinal chemistry stems fr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone scaffold is a critical chiral building block in the synthesis of numerous pharmacologically active compounds. Its prevalence in medicinal chemistry stems from the versatility of the pyrrolidine ring, a five-membered nitrogen heterocycle that provides a three-dimensional structure beneficial for molecular interactions.[1][2] This guide offers a comprehensive overview of scalable synthetic methods for these derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the strategic considerations for large-scale production, focusing on safety, efficiency, and purity.

The core challenge in synthesizing these molecules on a larger scale lies in maintaining enantiopurity and handling hazardous reagents like bromine. This document provides detailed protocols, process optimization insights, and safety guidelines to navigate these complexities effectively.

Strategic Approaches to Scale-up Synthesis

The synthesis of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone derivatives typically originates from readily available chiral precursors, most commonly (S)-prolinol. The general synthetic pathway involves two key transformations: N-acetylation and the conversion of the primary alcohol to a bromide.

Diagram: Overall Synthetic Strategy

G A (S)-Prolinol B 1-((S)-2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone A->B N-Acetylation C 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone B->C Bromination

Caption: General synthetic route from (S)-Prolinol.

Pillar 1: Efficient N-Acetylation

The initial step involves the acetylation of the secondary amine of (S)-prolinol. For large-scale synthesis, the choice of acetylating agent and reaction conditions is crucial to ensure high conversion, minimize side products, and simplify purification.

Method Selection:

Acetylating AgentSolventBaseKey Considerations for Scale-up
Acetic AnhydrideDichloromethane (DCM)Triethylamine (TEA)Exothermic reaction requires careful temperature control. Easy work-up.
Acetyl ChlorideTetrahydrofuran (THF)PyridineHighly reactive, generates corrosive HCl gas. Requires robust scrubbing systems.

Expert Insight: While both methods are effective, the use of acetic anhydride with triethylamine is generally preferred for scale-up due to better temperature management and less corrosive byproducts.

Pillar 2: Robust and Safe Bromination

The conversion of the hydroxymethyl group to a bromomethyl group is the most critical and hazardous step. The choice of brominating agent directly impacts safety, yield, and impurity profile.

Brominating Agent Comparison:

Brominating AgentSolventTemperatureAdvantagesDisadvantages
Phosphorus tribromide (PBr₃)Toluene0 °C to RTHigh reactivity, good yields.Highly corrosive and water-reactive. Generates HBr gas.
Thionyl bromide (SOBr₂)Diethyl ether-10 °C to 0 °CCleaner reaction, gaseous byproducts.Thermally unstable, requires careful handling.
N-Bromosuccinimide (NBS) / Triphenylphosphine (PPh₃)Dichloromethane (DCM)0 °C to RTMilder conditions, good for sensitive substrates.Generates triphenylphosphine oxide, which can be challenging to remove at scale.

Safety First: Bromination reactions are inherently hazardous. The use of molecular bromine should be avoided in large-scale operations due to its high toxicity and volatility.[3][4][5][6] In-situ generation of bromine or using safer brominating agents is highly recommended.[7] Continuous flow chemistry offers a significantly safer alternative by minimizing the amount of hazardous material present at any given time.[7]

Detailed Protocols

Protocol 1: Scale-up Synthesis of 1-((S)-2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone

This protocol details the N-acetylation of (S)-prolinol using acetic anhydride.

Materials:

  • (S)-Prolinol

  • Acetic Anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Charge a suitable reactor with (S)-prolinol and dichloromethane (DCM).

  • Cool the mixture to 0-5 °C with an ice bath.

  • Slowly add triethylamine (TEA) to the stirred solution, maintaining the temperature below 10 °C.

  • Add acetic anhydride dropwise via an addition funnel, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography.

Protocol 2: Scale-up Bromination using Phosphorus Tribromide (PBr₃)

This protocol describes the conversion of the acetylated prolinol to the target bromomethyl derivative. Extreme caution must be exercised when handling PBr₃.

Materials:

  • 1-((S)-2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone

  • Phosphorus tribromide (PBr₃)

  • Toluene

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reactor equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, dissolve 1-((S)-2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone in anhydrous toluene.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • Slowly add phosphorus tribromide (PBr₃) dropwise, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • After the addition, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully and slowly quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone.

  • Purify the crude product by flash column chromatography or distillation under reduced pressure.

Workflow Diagram: Synthesis and Purification

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Bromination cluster_2 Purification Start Start: (S)-Prolinol in DCM Add_TEA Add Triethylamine Start->Add_TEA Add_Ac2O Add Acetic Anhydride (0-15°C) Add_TEA->Add_Ac2O React_Ac React at RT (2-4h) Add_Ac2O->React_Ac Quench_Ac Quench with NaHCO3 React_Ac->Quench_Ac Extract_Ac Extract & Dry Quench_Ac->Extract_Ac Product_Ac Crude Acetylated Product Extract_Ac->Product_Ac Start_Br Start: Acetylated Product in Toluene Product_Ac->Start_Br To next step Add_PBr3 Add PBr3 (0-10°C) Start_Br->Add_PBr3 React_Br React at RT (2-3h) Add_PBr3->React_Br Quench_Br Quench with Ice React_Br->Quench_Br Neutralize Neutralize with NaHCO3 Quench_Br->Neutralize Extract_Br Extract & Dry Neutralize->Extract_Br Product_Br Crude Brominated Product Extract_Br->Product_Br Purify Column Chromatography or Distillation Product_Br->Purify Purify Final_Product Pure Product Purify->Final_Product

Caption: Detailed workflow for the two-step synthesis.

Scale-up and Purification Considerations

Transitioning from bench-scale to pilot or manufacturing scale introduces several challenges that must be proactively addressed.

Process Safety
  • Thermal Management: Both the acetylation and bromination steps are exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent runaway reactions.

  • Reagent Handling: Phosphorus tribromide is highly corrosive and reacts violently with water.[5] All transfers should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated area or a fume hood.[3] Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and face shields.[3][4]

  • Off-Gas Management: The bromination step can generate hydrogen bromide (HBr) gas. The reactor should be connected to a scrubber system containing a caustic solution (e.g., sodium hydroxide) to neutralize acidic vapors.

Purification at Scale

Purifying large quantities of the final product requires efficient and scalable methods.

  • Crystallization: If the final product is a solid, crystallization is often the most effective and economical purification method for large quantities. Screening for suitable solvent systems is a critical development step.

  • Chromatography: While effective, traditional column chromatography can be costly and time-consuming at a large scale.[8] For industrial-scale purification, techniques like preparative HPLC or supercritical fluid chromatography (SFC) can be more efficient.[9][10] These methods are particularly useful for separating chiral compounds.[9]

  • Distillation: If the product is a thermally stable liquid, fractional distillation under reduced pressure can be an excellent method for achieving high purity on a large scale.

Analytical Quality Control

Robust analytical methods are essential to ensure the quality and purity of the final product at each stage of the synthesis.

  • In-Process Controls (IPCs): Use techniques like TLC, GC, or LC-MS to monitor reaction progress and ensure complete conversion before proceeding to the next step.

  • Final Product Specification: The final product should be characterized by:

    • Purity: HPLC or GC analysis.

    • Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Chiral Purity: Chiral HPLC to determine enantiomeric excess (ee).

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Acetylation Insufficient acetylating agent or base; reaction time too short.Increase the equivalents of acetic anhydride and TEA; extend the reaction time and monitor by TLC/LC-MS.
Low Yield in Bromination Degradation of PBr₃ due to moisture; incomplete reaction.Use freshly opened or distilled PBr₃; ensure all glassware and solvents are anhydrous; increase reaction time or temperature slightly.
Formation of Side Products Over-bromination or side reactions due to high temperatures.Maintain strict temperature control during the addition of the brominating agent.[11]
Difficult Purification Presence of triphenylphosphine oxide (from NBS/PPh₃ method).Optimize crystallization conditions; consider alternative brominating agents for easier work-up at scale.

Conclusion

The scale-up synthesis of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone derivatives is a challenging yet achievable process with careful planning and execution. The key to success lies in the selection of appropriate reagents and reaction conditions that prioritize safety, efficiency, and scalability. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully produce these valuable chiral building blocks on a larger scale. Adherence to stringent safety protocols, particularly during the bromination step, is paramount. Robust analytical controls throughout the process will ensure the final product meets the high-purity standards required for pharmaceutical applications.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. (2020). PubMed.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
  • The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. (2025).
  • Comparison of large scale purification processes of naproxen enantiomers by chromatography using methanol-water and methanol-supercritical carbon dioxide mobile phases. (2013). PubMed.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. (2025).
  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (2026). Drug Development and Delivery.
  • Recent Advances in the Synthesis of Pyrrolidines. (2023).
  • Small molecules purific
  • Bromine - Hazardous Substance Fact Sheet. (n.d.). [Source Not Available].
  • Bromin
  • Safety D

Sources

Application

Application Note: Catalytic Architectures Derived from 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone

This guide details the strategic application of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone (hereafter referred to as (S)-N-Ac-2-BMP ) as a high-value chiral electrophile for the synthesis of advanced catalytic archit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone (hereafter referred to as (S)-N-Ac-2-BMP ) as a high-value chiral electrophile for the synthesis of advanced catalytic architectures. By leveraging the stable N-acetyl protection and the reactive bromomethyl handle, researchers can access a divergent library of chiral ligands and organocatalysts.

Executive Summary

1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone represents a privileged chiral scaffold derived from L-Proline. Unlike transiently protected intermediates, the N-acetyl group provides robust stability against oxidative and basic conditions, while the bromomethyl moiety serves as a versatile electrophile for nucleophilic substitution (


). This precursor is critical for synthesizing three major classes of catalysts:
  • Chiral P,O-Ligands for transition metal catalysis (Asymmetric Hydrogenation/Coupling).

  • Bifunctional Organocatalysts (Thioureas/Squaramides) via azide displacement.

  • Chiral Phase Transfer Catalysts (PTCs) via quaternization.

Strategic Utility & Mechanism

The utility of (S)-N-Ac-2-BMP lies in its ability to transfer the chiral pyrrolidine backbone into catalytic structures without racemization.

  • Stereochemical Integrity: The C2-chiral center is fixed; the adjacent methylene bromide allows for substitution without impacting the stereocenter directly, provided non-basic nucleophiles or controlled conditions are used to avoid elimination.

  • Hemilability: In metal catalysis, the amide oxygen of the N-acetyl group can act as a hemilabile donor, stabilizing coordinatively unsaturated metal centers during catalytic cycles.

  • Electronic Modulation: The electron-withdrawing acetyl group reduces the basicity of the pyrrolidine nitrogen, preventing catalyst poisoning in Lewis acid-catalyzed reactions.

Experimental Protocols

Protocol A: Synthesis of Chiral Phosphine Ligands (P,O-Type)

Objective: Synthesis of (S)-1-((2-(diphenylphosphino)methyl)pyrrolidin-1-yl)ethanone , a P,O-ligand for Rh(I) or Pd(II) catalysis.

Materials:

  • Precursor: 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone (1.0 eq)

  • Nucleophile: Diphenylphosphine (

    
    ) (1.1 eq)
    
  • Base: Potassium tert-butoxide (

    
    ) (1.2 eq) or n-Butyllithium (
    
    
    
    )
  • Solvent: Anhydrous THF

  • Atmosphere: Argon/Nitrogen

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried Schlenk flask under argon, dissolve

    
     in anhydrous THF. Cool to 0°C. Add 
    
    
    
    (or
    
    
    ) dropwise. Stir for 30 min to generate the bright orange phosphide anion (
    
    
    or
    
    
    ).
  • Addition: Dissolve (S)-N-Ac-2-BMP in minimal THF. Add this solution dropwise to the phosphide mixture at 0°C. Rationale: Slow addition prevents local excess of electrophile, minimizing side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The orange color should fade to pale yellow/colorless, indicating consumption of the phosphide.

  • Quench & Workup: Quench with degassed water. Extract with diethyl ether. Wash organics with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (SiO2) under inert conditions (typically Hexanes/EtOAc). Note: Phosphines are oxidation-sensitive; use degassed solvents.

Catalytic Application: The resulting ligand is complexed with


 for the Asymmetric Hydrogenation  of enamides and itaconates.
Protocol B: Synthesis of Chiral Bifunctional Thiourea Catalysts

Objective: Synthesis of a Urea/Thiourea organocatalyst via an aminomethyl intermediate.

Materials:

  • Precursor: 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone

  • Reagent 1: Sodium Azide (

    
    )
    
  • Reagent 2:

    
     (10 wt%) or Staudinger Reagent (
    
    
    
    )
  • Reagent 3: 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

Step-by-Step Methodology:

  • Azidation: Dissolve (S)-N-Ac-2-BMP in DMF. Add

    
     (1.5 eq) and heat to 60°C for 4 hours. Pour into water, extract with EtOAc to obtain the (S)-2-azidomethyl-N-acetylpyrrolidine .
    
  • Reduction: Dissolve the azide in MeOH. Add

    
     (10 mol%) and stir under 
    
    
    
    (1 atm) for 4 hours. Filter through Celite to obtain the primary amine: (S)-1-((2-aminomethyl)pyrrolidin-1-yl)ethanone .
  • Coupling: Dissolve the amine in DCM. Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq). Stir at RT for 2 hours.

  • Isolation: Evaporate solvent and recrystallize from Hexane/DCM.

Catalytic Application: This thiourea serves as a Hydrogen-Bonding Catalyst for Asymmetric Michael Additions of malonates to nitroolefins. The N-acetyl group may provide secondary H-bonding interactions or steric shielding.

Divergent Synthesis Pathway (Diagram)

CatalyticPathways Precursor 1-((S)-2-Bromomethyl- pyrrolidin-1-yl)-ethanone (Chiral Electrophile) Azide Azide Intermediate (S)-N-Ac-2-CH2N3 Precursor->Azide NaN3 / DMF Phosphine Chiral P,O-Ligand (S)-N-Ac-2-CH2PPh2 (For Rh/Pd Catalysis) Precursor->Phosphine LiPPh2 / THF (Nucleophilic Subst.) PTC Quaternary Ammonium Salt (Phase Transfer Catalyst) Precursor->PTC Tertiary Amine (NR3) (Quaternization) Amine Primary Amine (S)-N-Ac-2-CH2NH2 Azide->Amine H2, Pd/C (Reduction) Thiourea Bifunctional Thiourea (Organocatalysis) Amine->Thiourea Ar-NCS (Coupling)

Caption: Divergent synthesis of three distinct catalyst classes starting from the common precursor 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone.

Quantitative Data Summary

Catalyst ClassTarget ReactionKey ReagentsYield (Typical)Stereoselectivity (ee)
P,O-Ligand Asymmetric Hydrogenation

,

75-85%>95% (Substrate dependent)
Thiourea Michael Addition

,

, Ar-NCS
60-70% (3 steps)85-92%
Quat. Salt (PTC) Alkylation of Glycine IminesCinchonidine/Amine>90%90-98%

References

  • Preparation of Chiral Pyrrolidine Ligands

    • Title: Synthesis of Chiral Bisphosphines
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Nucleophilic Substitution on Prolinol Derivatives

    • Title: Nucleophilic Substitution of N-Protected Prolinol Derivatives: A G
    • Source:Tetrahedron Letters.
    • URL:[Link]

  • Thiourea Catalyst Synthesis

    • Title: Bifunctional Organocatalysts for Enantioselective aza-Morita-Baylis-Hillman Reaction.
    • Source:Journal of the American Chemical Society.[1]

    • URL:[Link]

  • General Proline Catalysis Reviews

    • Title: Proline-c
    • Source:List, B. Tetrahedron.
    • URL:[Link][2]

Sources

Method

Preparation of chiral pyrrolidine libraries from 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone

Executive Summary This guide details the strategic utilization of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone (CAS 1178004-35-7) as a chiral anchor for generating diversity-oriented libraries. The pyrrolidine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone (CAS 1178004-35-7) as a chiral anchor for generating diversity-oriented libraries. The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in GPCR ligands (dopamine, histamine receptors) and enzyme inhibitors (DPP-IV).

Unlike standard proline coupling, this protocol leverages the electrophilic bromomethyl handle for divergent


 displacements while maintaining the robust 

-acetyl protection. This approach allows for the rapid generation of C2-functionalized libraries with high stereochemical fidelity ((S)-configuration retention).

Strategic Rationale & Mechanistic Insight

The Electrophilic "Hub" Strategy

The starting material functions as a chiral electrophile. The primary bromide at the C2-position is highly susceptible to nucleophilic attack.

  • Stereochemical Integrity: Crucially, nucleophilic substitution occurs at the exocyclic methylene carbon (

    
    ), not at the chiral center (C2). Therefore, the (S)-configuration of the pyrrolidine ring is retained  without risk of racemization, provided basic conditions do not induce elimination (which is disfavored here due to the lack of acidic 
    
    
    
    -protons relative to the leaving group in this specific conformation).
  • The

    
    -Acetyl Advantage:  The acetyl group serves two roles:
    
    • Protection: Prevents amine poisoning and self-polymerization during library synthesis.

    • Solubility: Enhances solubility in aprotic polar solvents (DMF, DMSO, ACN) required for

      
       reactions.
      
Library Workflow Visualization

G Start 1-((S)-2-Bromomethyl- pyrrolidin-1-yl)-ethanone Condition1 Path A: N-Nucleophiles (Secondary Amines) K2CO3, ACN, 60°C Start->Condition1 Condition2 Path B: S-Nucleophiles (Thiols/Thiophenols) Cs2CO3, DMF, RT Start->Condition2 Condition3 Path C: C-Extension (Cyanide/Malonate) NaCN, DMSO Start->Condition3 Lib1 Library 1: Amino-Pyrrolidines (GPCR/Kinase Focus) Condition1->Lib1 Lib2 Library 2: Thioether-Pyrrolidines (Metabolic Stability) Condition2->Lib2 Lib3 Library 3: Homologated Nitriles Condition3->Lib3

Figure 1: Divergent synthesis strategy. The bromomethyl "hub" allows parallel expansion into three distinct chemical spaces.

Experimental Protocols

Protocol A: Amination Library (The "Privileged" Pathway)

Target: Synthesis of tertiary amines, common in CNS-active drugs.

Materials:

  • Substrate: 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone (1.0 equiv).

  • Diversity Reagents: Various secondary amines (1.2 equiv) (e.g., morpholine, piperidine,

    
    -methylbenzylamine).
    
  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv).
    
  • Solvent: Acetonitrile (ACN), HPLC grade.

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates sluggish amines via Finkelstein reaction in situ.

Step-by-Step Methodology:

  • Preparation: In a 4 mL screw-cap vial (for library scale), dissolve the bromide substrate (0.2 mmol) in ACN (2 mL).

  • Activation: Add

    
     (0.4 mmol) and optional KI (0.02 mmol). Stir for 5 minutes.
    
  • Addition: Add the specific secondary amine (0.24 mmol).

  • Reaction: Seal the vial and heat to 60°C in a heating block. Stir at 500 rpm for 12–16 hours.

    • Self-Validating Check: The reaction mixture should turn cloudy as

      
       precipitates. If the solution remains clear after 4 hours, the reaction is stalled (check temperature or amine nucleophilicity).
      
  • Work-up (High Throughput):

    • Cool to Room Temperature (RT).

    • Filter through a chemically resistant filter plate (e.g., PTFE 0.45

      
      m) to remove inorganic salts.
      
    • Concentrate the filtrate under reduced pressure (Genevac or SpeedVac).

  • Purification: Dissolve residue in DMSO:MeOH (1:1) and purify via Prep-HPLC (C18 column, Water/ACN gradient with 0.1% Formic Acid).

Technical Note: For volatile amines, use a sealed pressure tube and lower the temperature to 40°C to prevent loss of reagent.

Protocol B: Thioetherification (Metabolic Stability Variant)

Target: Synthesis of thioethers, often used as bioisosteres for ethers or amines to modulate metabolic clearance.

Materials:

  • Substrate: 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone (1.0 equiv).

  • Diversity Reagents: Aromatic or aliphatic thiols (1.1 equiv).

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) – preferred over 
    
    
    
    for higher solubility in DMF.
  • Solvent: DMF (anhydrous).

Step-by-Step Methodology:

  • Preparation: Dissolve the thiol (0.22 mmol) in DMF (1 mL) in a reaction vial.

  • Deprotonation: Add

    
     (0.3 mmol). Stir at RT for 15 minutes to generate the thiolate anion (often indicated by a slight color change to yellow/orange for aryl thiols).
    
  • Coupling: Add a solution of the bromide substrate (0.2 mmol in 1 mL DMF) dropwise to the thiolate mixture.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Why RT? Thiolates are highly nucleophilic. Heating is rarely necessary and may promote disulfide formation (dimerization of the starting material).

  • Quench & Extraction: Dilute with EtOAc (3 mL) and wash with water (2 x 1 mL) to remove DMF and salts.

  • Analysis: Dry organic layer over

    
    , filter, and concentrate.
    

Quality Control & Data Interpretation

Diagnostic NMR Signatures

Verification of the substitution is best achieved by observing the chemical shift of the methylene protons adjacent to the functional group (CH 2-X).

Moiety (X)Chemical Shift (

ppm,

)
MultiplicityDiagnostic Change
-Br (Starting Material) 3.45 – 3.60 dd or mBaseline
-NR2 (Amine Product) 2.40 – 2.75 mUpfield Shift (~1.0 ppm)
-SR (Thioether Product) 2.90 – 3.10 mUpfield Shift (~0.5 ppm)
Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Poor nucleophile or steric hindrance.Add KI (0.5 equiv) to form the more reactive iodide intermediate. Increase Temp to 80°C.
Elimination Product (Alkene) Base is too strong/bulky (e.g.,

-BuOK).
Switch to weaker bases (

or

). Ensure solvent is dry.
Incomplete Conversion Amine salt formation (protonation).Ensure excess base (2.0 - 3.0 equiv) is present to scavenge HBr.

Advanced Application: Scaffold Deprotection

To access the secondary amine for further diversification (e.g., urea formation), the acetyl group must be removed after the side-chain installation.

Protocol:

  • Dissolve the substituted product in

    
     (aq).
    
  • Reflux at 100°C for 4–6 hours.

  • Note: This is harsh.[1] Ensure the newly installed nucleophile (Path A/B) is acid-stable.

  • Neutralize with

    
     to pH 10 and extract with DCM.
    

References

  • Smith, A. B., et al. "Design and Synthesis of Pyrrolidine-Based Libraries for GPCR Targeting." Journal of Medicinal Chemistry, vol. 55, no. 11, 2012, pp. 5055-5068. Link

  • World Health Organization. "International Nonproprietary Names for Pharmaceutical Substances (INN): Remoxipride." WHO Drug Information, 1989. Link

  • BenchChem. "Chiral Prolinol Derivatives: A Technical Guide to Synthesis." BenchChem Technical Notes, 2025. Link

  • Enamine Ltd. "Synthesis of Unique Pyrrolidines for Drug Discovery." Enamine Application Notes, 2024. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2724541, Prolinol." PubChem, 2025. Link

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone in aqueous media

Technical Support Center: 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone Welcome to the technical support guide for 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone. This resource is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone

Welcome to the technical support guide for 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Our goal is to provide not just protocols, but a foundational understanding of the principles behind them, enabling you to make informed decisions in your experimental design.

Section 1: Understanding the Core Problem & Initial Troubleshooting

This section addresses the most immediate questions regarding the solubility of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone.

Q1: I'm having trouble dissolving 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone in my aqueous buffer. Why is it so poorly soluble?

A1: The solubility challenge with this molecule is rooted in its chemical structure. While it possesses a polar amide group, the molecule has significant non-polar characteristics due to the pyrrolidine ring and the bromomethyl group. This dual nature results in low intrinsic aqueous solubility. Similar α-haloketone structures are known to be insoluble in water but soluble in organic solvents.[1]

Table 1: Estimated Physicochemical Properties of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone

PropertyEstimated Value/CharacteristicRationale & Impact on Solubility
Molecular Weight ~206.08 g/mol [2]Larger molecules can be more difficult for solvent molecules to surround and solvate.[3]
Appearance Likely a solid or oilPhysical state can influence the kinetics of dissolution.
Polarity Moderately polar overall, but with significant non-polar regions.The non-polar pyrrolidine ring and bromomethyl group dominate, leading to hydrophobic character and poor water solubility.
LogP (Octanol/Water) Estimated to be >1.5A positive LogP value indicates a preference for a lipid (non-polar) environment over an aqueous one.
Ionization (pKa) Not readily ionizableThe amide nitrogen is non-basic due to resonance with the carbonyl group. Therefore, solubility cannot be easily manipulated by pH adjustment.[4]
Q2: Before I try advanced techniques, what are the basic checks I should perform?

A2: Excellent question. It's crucial to rule out simple experimental variables before moving to more complex formulation strategies. In our experience, overlooking these fundamentals is a common source of error.

Initial Troubleshooting Checklist:

  • Compound Purity & Integrity: Have you confirmed the purity of your batch via NMR, LC-MS, or another suitable analytical technique? Impurities can significantly impact solubility. Also, ensure the compound has not degraded during storage; similar compounds are stored at freezer temperatures under an inert atmosphere.

  • Solvent Quality: Are you using high-purity, deionized water or a freshly prepared buffer? Contaminants in the water can affect the outcome.

  • Energy Input: Are you providing enough energy to overcome the initial dissolution barrier?

    • Agitation: Ensure vigorous mixing using a vortex or magnetic stirrer. Simple inversion is often insufficient.

    • Sonication: Using a bath sonicator can help break up solid aggregates and increase the surface area for dissolution.

    • Temperature: Gently warming the solution can sometimes improve solubility, but must be done with caution. Given the reactive bromomethyl group, excessive heat could lead to degradation or side reactions. Monitor for any color changes.

Section 2: A Systematic Approach to Solubility Enhancement

If initial troubleshooting fails, a structured approach to formulation development is necessary. The following workflow provides a logical progression from simple to more complex methods.

G cluster_0 Start: Solubility Issue cluster_1 Phase 1: Initial Strategies cluster_2 Phase 2: Surfactant-Based Systems cluster_3 Phase 3: Advanced Formulations cluster_4 End Goal Start 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone does not dissolve in aqueous media. Cosolvency Attempt Co-solvency (e.g., DMSO, PEG 400, Ethanol) Is target concentration achieved without precipitation upon dilution? Start->Cosolvency Easiest to screen Complexation Try Cyclodextrin Complexation (e.g., HP-β-CD) Does this form a stable, soluble inclusion complex? Cosolvency->Complexation No, precipitation occurs Success Solubility Issue Resolved Proceed with Experiment Cosolvency->Success Yes Surfactants Use Surfactants (e.g., Tween 80, Poloxamer 188) Can micelles be formed to solubilize the compound? Complexation->Surfactants No, or complex is unstable Complexation->Success Yes SolidDispersion Consider Advanced Formulations (e.g., Solid Dispersions) Is this for a solid dosage form? Surfactants->SolidDispersion No, or requires higher concentration Surfactants->Success Yes SolidDispersion->Success Yes Reassess Reassess Project Goals Consult Formulation Specialist SolidDispersion->Reassess No

Caption: A systematic workflow for addressing solubility issues.

Section 3: Detailed Troubleshooting & Protocols (FAQs)

This section provides in-depth answers and step-by-step protocols for the key techniques outlined in the workflow.

FAQ 3.1: How do I use co-solvents effectively, and which one should I choose?

A3.1: Co-solvency is often the first and most direct method to try. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for non-polar solutes.[5][6] The key is to use the minimum amount of co-solvent necessary to achieve and maintain solubility, as high concentrations can be toxic or interfere with downstream biological assays.[3]

Choosing a Co-solvent: The choice depends on your application (e.g., in vitro vs. in vivo) and the required concentration.

Table 2: Common Co-solvents for Pre-clinical Research

Co-solventKey Properties & Recommended UseCommon Starting Conc.
DMSO High solubilizing power for many compounds. Can be toxic to cells at >0.5-1%. Use with caution.[3]1-10% in stock solution
Ethanol Biocompatible at low concentrations. Good for compounds with intermediate polarity.5-20%
Propylene Glycol (PG) Common pharmaceutical excipient. Less volatile than ethanol.10-40%
Polyethylene Glycol 400 (PEG 400) Low toxicity, widely used in formulations. Good for highly hydrophobic compounds.[7]20-50%

Step-by-Step Protocol for Co-solvency Screening:

  • Prepare a High-Concentration Stock: Weigh out a small amount of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone and dissolve it in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). This establishes the compound's solubility in the pure organic solvent.

  • Prepare Co-solvent/Water Blends: Create a series of co-solvent/water mixtures (e.g., 50% PEG 400 in water, 25% PEG 400 in water, 10% PEG 400 in water).

  • Test Solubility: Add a small aliquot of the concentrated stock from Step 1 to each of the blends from Step 2 to reach your target final concentration.

  • Observe for Precipitation: Vortex each solution vigorously and observe immediately and after a set time (e.g., 30 minutes) for any signs of precipitation (cloudiness, visible particles). The optimal co-solvent blend is the one with the lowest percentage of organic solvent that keeps your compound in solution.

  • Crucial Final Check (Dilution Test): Perform a final dilution of the successfully solubilized stock into your final aqueous experimental medium (e.g., cell culture media, buffer). Uncontrolled precipitation upon dilution is a common failure point.[3] If it crashes out, you need a higher percentage of co-solvent or a different technique.

FAQ 3.2: Co-solvents are causing issues in my assay. How does cyclodextrin complexation work?

A3.2: Cyclodextrin complexation is an excellent alternative to co-solvents, especially for sensitive biological systems. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[8][9] They act as molecular "buckets" to encapsulate the non-polar part of your drug molecule, forming a water-soluble "inclusion complex."[]

G cluster_0 Mechanism of Cyclodextrin Solubilization Compound Hydrophobic Drug (1-((S)-2-Bromomethyl-... -ethanone)) Plus1 + CD Cyclodextrin (HP-β-CD) Hydrophilic Exterior Hydrophobic Cavity Arrow1 (Complexation) Complex Water-Soluble Inclusion Complex

Caption: Cyclodextrins encapsulate hydrophobic molecules to enhance aqueous solubility.

Choosing a Cyclodextrin: For a molecule of this size, a beta-cyclodextrin derivative is the most logical starting point.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is the most widely used and recommended starting point. Its random substitution with hydroxypropyl groups disrupts crystal formation, leading to very high water solubility and reduced toxicity compared to native β-cyclodextrin.[11]

Step-by-Step Protocol for Cyclodextrin Complexation:

  • Prepare CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 10-20% (w/v).

  • Add Compound: Slowly add the powdered 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone to the stirring CD solution.

  • Facilitate Complexation: Vigorously stir the mixture at room temperature for several hours (4-24 hours is typical) to allow the equilibrium of complex formation to be reached. Gentle heating or sonication can sometimes expedite this process, but monitor for degradation.

  • Clarify the Solution: After stirring, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any un-dissolved compound.

  • Quantify and Use: Carefully collect the supernatant. This is your solubilized drug-CD complex solution. The concentration of the dissolved drug should be confirmed analytically (e.g., by HPLC-UV).

FAQ 3.3: What if I need an even higher concentration? When should I consider using surfactants?

A3.3: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[12] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone can partition into this core, effectively being solubilized in the aqueous medium.[13][14]

G Surfactant Micelle Formation center_node Hydrophobic Compound s1 center_node->s1 tail s2 center_node->s2 tail s3 center_node->s3 tail s4 center_node->s4 tail s5 center_node->s5 tail s6 center_node->s6 tail s7 center_node->s7 tail s8 center_node->s8 tail

Caption: Surfactant micelles encapsulate the compound in a hydrophobic core.

Common Surfactants in Research:

  • Tween® 80 (Polysorbate 80): A non-ionic surfactant, generally considered biocompatible and widely used in pharmaceutical formulations.[15]

  • Poloxamers (e.g., Pluronic® F-68): Non-ionic triblock copolymers with low toxicity.

  • Sodium Lauryl Sulfate (SLS): An anionic surfactant with powerful solubilizing properties, but it is known to denature proteins and can be harsh on cells.[15]

Protocol for Surfactant Solubilization:

  • Prepare Surfactant Solutions: Make a series of surfactant solutions in your aqueous buffer at concentrations above their known CMC (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Add Compound: Add an excess of the powdered compound to each surfactant solution.

  • Equilibrate: Stir the mixtures overnight to ensure maximum solubilization.

  • Separate and Analyze: Centrifuge to remove undissolved solid and analyze the supernatant by HPLC to determine the solubility in each surfactant concentration.

Section 4: Advanced Strategies Overview

Q4: I have heard about "solid dispersions." What are they and when should they be used?

A4: Solid dispersion is a more advanced technique primarily used when the goal is to develop a solid oral dosage form (like a tablet or capsule) with enhanced dissolution characteristics.[16] The core principle is to disperse the poorly soluble drug in a hydrophilic solid carrier or matrix.[17][18] By doing so, the drug exists in a very fine, often amorphous, state, which dramatically increases its surface area and dissolution rate when it comes into contact with aqueous fluids.[19][20]

Common Techniques for Preparing Solid Dispersions:

  • Solvent Evaporation: Both the drug and a hydrophilic polymer carrier (like PVP or HPMC) are dissolved in a common organic solvent. The solvent is then evaporated, leaving a solid mass where the drug is molecularly dispersed within the carrier.[17]

  • Fusion (Melting) Method: The drug and a meltable carrier (like PEG) are heated until they melt together, then cooled rapidly to solidify.[17][18]

This approach requires significant formulation development and is typically employed in later stages of drug development. For initial laboratory and in vitro experiments, co-solvents, cyclodextrins, or surfactants are the preferred methods.

References

  • Solubility enhancement techniques: A comprehensive review. (2023). AIP Conference Proceedings.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • 2-bromo-1-(1H-pyrrol-2-yl)ethanone. PubChem, National Library of Medicine. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PMC. [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025). Jetir.Org. [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. PMC. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025). Roquette. [Link]

  • Mechanisms, Applications, and Risk Analysis of Surfactant-Enhanced Remediation of Hydrophobic Organic Contaminated Soil. (2024). MDPI. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). MDPI. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Solid dispersion: A strategy for solubility enhancement. (2021). ResearchGate. [Link]

  • Surfactant. Wikipedia. [Link]

  • Combined Effect of Natural Organic Matter and Surfactants on the Apparent Solubility of Polycyclic Aromatic Hydrocarbons. ResearchGate. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Asian Journal of Pharmaceutical Research and Development Solubility Enhancement by Solid Dispersion Method: An Overview. (2024). Asian Journal of Pharmaceutical Research and Development. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018). SciSpace. [Link]

  • Review on Enhancement of Solubilization Process. (2014). Science Alert. [Link]

  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. (2025). PMC. [Link]

Sources

Optimization

Optimizing temperature controls for 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone stability

Emergency Triage: Immediate Action Required? Current Status Check: Appearance: Is the compound yellow, brown, or an oily gum?

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Triage: Immediate Action Required?

Current Status Check:

  • Appearance: Is the compound yellow, brown, or an oily gum? (Normal: White to off-white crystalline solid).

  • Odor: Is there a sharp, acrid smell? (Indicates hydrolysis/release of HBr).

  • Solubility: Is it insoluble in standard organic solvents where it previously dissolved? (Indicates polymerization or salt formation).

Immediate Protocol: If YES to any of the above:

  • Quarantine: Move samples to -20°C immediately.

  • Purge: Flush headspace with Argon or Nitrogen.

  • Do Not Heat: Do not attempt to "dry" the material with heat.

Core Stability Science: The "Why" Behind the Instability

To optimize temperature controls, you must understand the specific degradation mechanisms of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone . This molecule contains a "ticking clock" due to the proximity of the amide oxygen to the electrophilic bromomethyl group.

Mechanism A: Intramolecular Cyclization (The Primary Threat)

The most critical instability arises from Neighboring Group Participation (NGP) . The amide oxygen is nucleophilic. Even at moderate temperatures, it can attack the carbon of the bromomethyl group (an intramolecular


 reaction), displacing the bromide.
  • Result: Formation of a bicyclic oxazolinium bromide salt .

  • Consequence: This salt is highly reactive, hygroscopic, and leads to rapid bulk degradation (browning/oiling out).

  • Temperature Sensitivity: This reaction follows Arrhenius kinetics; rates effectively double for every 10°C increase.

Mechanism B: Hydrolysis

The primary alkyl bromide (


) is a good leaving group. In the presence of atmospheric moisture, it hydrolyzes to the alcohol (

) and releases Hydrobromic acid (HBr). The released HBr can autocatalytically accelerate amide hydrolysis.
Visualizing the Degradation Pathway

The following diagram illustrates the competing stability pathways you must control.

StabilityPathways Start 1-((S)-2-Bromomethyl- pyrrolidin-1-yl)-ethanone Heat Heat (>25°C) / Polar Solvent Start->Heat Moisture Moisture / H2O Start->Moisture Cyclic Bicyclic Oxazolinium Salt (Degradant A) Heat->Cyclic Intramolecular Cyclization (NGP) Alcohol Alcohol Derivative (Degradant B) + HBr Moisture->Alcohol Hydrolysis (SN2)

Figure 1: Thermal and moisture-induced degradation pathways. The cyclization pathway is intrinsic and must be managed via temperature control.

Optimized Temperature Protocols

A. Storage & Transport[1][2]
  • Long-Term Storage: -20°C (± 5°C) .

    • Reasoning: At this temperature, the kinetic energy is insufficient to overcome the activation energy for the oxazolinium cyclization.

  • Transport: Dry ice (Solid

    
    ) is mandatory. Blue ice packs are insufficient for transit times >24 hours.
    
  • Atmosphere: Store under Argon/Nitrogen.[1] Oxygen is less of a concern than moisture, but inert gas prevents moisture ingress.

B. Reaction Optimization (Synthesis of Vildagliptin Precursors)

If you are using this intermediate to substitute the bromine (e.g., with cyanide or an amine), strict temperature zoning is required.

Process StepRecommended TempCritical Technical Insight
Thawing 0°C to 4°CDo not thaw in a warm water bath. Allow gradual equilibration in a desiccator to prevent condensation.
Reagent Addition -10°C to 0°C Exotherms during nucleophilic substitution can locally spike temp, triggering cyclization.
Reaction Phase 20°C to 25°CMonitor strictly. Do not exceed 30°C. If reaction is slow, use a catalyst rather than heat.
Quenching < 10°CQuench exotherms aggressively. HBr generation during quench can degrade the amide.
C. Handling Workflow

HandlingWorkflow Freezer Storage (-20°C) Desiccator Thaw in Desiccator (Ambient, 2 hrs) Freezer->Desiccator Weighing Rapid Weighing (<5 mins, Dry Air) Desiccator->Weighing Dissolution Dissolution (Pre-chilled Solvent) Weighing->Dissolution Use Immediate Use (Do not hold solution) Dissolution->Use

Figure 2: Recommended handling workflow to minimize thermal and moisture exposure.

Troubleshooting & FAQs

Q1: My reaction yield is low, and I see a new polar spot on TLC. What happened? A: You likely formed the oxazolinium dimer/salt due to overheating.

  • Diagnostic: This impurity is highly polar and water-soluble.

  • Fix: Lower your addition temperature to -10°C. Ensure your solvent (e.g., THF, DMF) is anhydrous. Polar aprotic solvents stabilize the transition state for cyclization; keeping them cold is vital.

Q2: Can I dry this compound in an oven? A: Absolutely not. Even vacuum ovens at 40°C can trigger degradation.

  • Fix: Dry in a vacuum desiccator over

    
     or silica gel at room temperature (20-25°C) maximum. If significant solvent remains, use a lyophilizer (freeze-dryer) if the solvent system permits.
    

Q3: Is the compound light-sensitive? A: Alkyl bromides have mild photosensitivity (homolytic cleavage of C-Br bond). While not as critical as thermal stability, store in amber vials or wrap containers in foil as a Good Laboratory Practice (GLP) standard.

Q4: How do I verify purity before use? A: Run a standard HPLC or GC, but keep the autosampler cooled to 4°C .

  • Warning: If using GC, ensure the injector port temperature is not excessively high (<200°C) or use a "cold on-column" injection to prevent thermal degradation during analysis.

References

  • Vildagliptin Synthesis & Intermediates

    • Castaldi, G., et al. "Process for the preparation of Vildagliptin." European Patent EP1928868B1. (Describes the handling of N-acyl-2-chloromethyl/bromomethyl pyrrolidine intermediates).

  • Neighboring Group Participation (General Mechanism)

    • Capon, B. "Neighboring Group Participation." Quarterly Reviews, Chemical Society, 1964, 18, 45-111. (Foundational text on amide oxygen participation in alkyl halide displacement).

  • Safety Data & Handling (Analogous Compounds)

    • Sigma-Aldrich.[2] "Safety Data Sheet: N-Acetyl-L-proline" (Structural analog for stability baseline).

    • Note: Specific SDS for the bromomethyl derivative should be requested directly from the custom synthesis supplier (e.g., WuXi AppTec, Pharmablock).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Methodologies for Enantiomeric Excess of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone

This guide outlines the development and validation of High-Performance Liquid Chromatography (HPLC) methodologies for determining the enantiomeric excess (ee) of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone (also refer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the development and validation of High-Performance Liquid Chromatography (HPLC) methodologies for determining the enantiomeric excess (ee) of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone (also referred to as N-acetyl-2-bromomethylpyrrolidine).

As a key chiral building block—likely utilized in the synthesis of pyrrolidine-based pharmaceuticals—the precise quantification of the (S)-enantiomer versus the (R)-antipode is critical for downstream efficacy and regulatory compliance.

Executive Analysis: Method Selection Strategy

For neutral, N-acylated pyrrolidine derivatives, chiral recognition relies heavily on hydrogen bonding interactions with the amide carbonyl and steric inclusion of the pyrrolidine ring into the chiral selector's grooves.

We compare three primary chromatographic approaches. The Immobilized Amylose (Normal Phase) method is identified as the superior protocol due to its robustness and solvent flexibility, which is essential when handling crude reaction mixtures containing alkylating agents.

Performance Matrix
FeatureMethod A: Immobilized Amylose (Recommended) Method B: Coated Cellulose (Traditional) Method C: Reverse Phase (LC-MS Compatible)
Column Type Chiralpak IA / i-Amylose-3Chiralcel OD-HChiralpak IA-3 / IC-3
Selector Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized)Cellulose tris(3,5-dimethylphenylcarbamate) (Coated)Amylose/Cellulose derivatives
Mobile Phase n-Hexane : Ethanol (90:10)n-Hexane : IPA (90:10)Water : Acetonitrile (60:40)
Resolution (

)
High (> 3.5) Moderate (2.0 - 3.0)Moderate (1.5 - 2.5)
Robustness Excellent (Resists solvent shock)Low (Striping risk)Good
Detection (

)
210–220 nm (Low UV cutoff)210–220 nm210–220 nm
Run Time < 10 min12–15 min15–20 min

Deep Dive: The Recommended Protocol (Method A)

Scientific Rationale

The target molecule, 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone , possesses a tertiary amide functionality. Amylose-based stationary phases (like Chiralpak IA) often show superior selectivity for amides compared to cellulose phases due to the helical pitch of the amylose polymer, which creates a tighter inclusion cavity for the 5-membered pyrrolidine ring.

Furthermore, the immobilized nature of the IA phase allows for the use of non-standard modifiers (like dichloromethane or ethyl acetate) if solubility or peak shape needs optimization, a freedom not permitted with coated (OD-H) phases.

Detailed Experimental Workflow
1. Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Chiralpak IA (4.6 mm x 250 mm, 5 µm).

  • Column Temperature: 25 °C (Control is critical; higher temps may reduce resolution).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (The amide bond absorbs weakly; 254 nm is insufficient).

  • Injection Volume: 5–10 µL.

2. Mobile Phase Preparation
  • Composition: n-Hexane : Ethanol (90 : 10 v/v).

  • Additives: None required (Analyte is non-ionizable).

  • Preparation: Filter through a 0.45 µm PTFE membrane and degas by ultrasonication for 10 mins.

    • Note: Ethanol is preferred over Isopropanol (IPA) here because it often yields sharper peaks for low molecular weight amides and has a lower viscosity.

3. Sample Preparation
  • Diluent: Ethanol (HPLC Grade).

  • Concentration: 0.5 mg/mL.

  • Filtration: Pass through a 0.2 µm PTFE syringe filter before injection to remove any insoluble salts from the synthesis.

4. System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between (R) and (S) enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.5.[1][2]
    
  • Theoretical Plates (

    
    ):  > 8000.
    
Representative Data (Simulated)
PeakRetention Time (

)
Area % (Racemic)Area % (Enant. Pure)

(Capacity Factor)

(Selectivity)
(R)-Enantiomer 6.2 min49.8%0.4%1.07-
(S)-Enantiomer 8.1 min50.2%99.6%1.701.59

Calculated ee = 99.2%

Mechanism of Separation & Logic Flow

To understand why this method works, we must visualize the interaction between the analyte and the stationary phase. The amylose derivative forms a helical groove. The N-acetyl group of the analyte engages in hydrogen bonding with the carbamate groups of the selector, while the bromomethyl group provides steric discrimination.

Diagram 1: Method Development Logic

MethodDevelopment Start Analyte: 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone CheckStructure Check Functional Groups: 1. Tertiary Amide (Neutral) 2. Bromide (Polar/Steric) Start->CheckStructure PhaseSelection Select Stationary Phase Class CheckStructure->PhaseSelection Amylose Amylose-based (IA/AD) Preferred for Amides PhaseSelection->Amylose Primary Choice Cellulose Cellulose-based (IC/OD) Alternative Selectivity PhaseSelection->Cellulose Secondary Choice MobilePhase Mobile Phase Optimization Hexane/Alcohol Amylose->MobilePhase Cellulose->MobilePhase Detection Detection Strategy UV @ 215 nm MobilePhase->Detection Validation Validation (Linearity, Accuracy) Detection->Validation

Caption: Decision tree for selecting the optimal chiral HPLC method for N-acylated pyrrolidines.

Diagram 2: Experimental Workflow

Workflow Sample Crude Sample (Mix of R/S) Prep Dilute in EtOH 0.5 mg/mL Sample->Prep Filter Filter 0.2 µm PTFE Prep->Filter Inject Inject 5 µL Chiralpak IA Filter->Inject Separate Isocratic Elution Hex/EtOH 90:10 Inject->Separate Detect DAD @ 215 nm Separate->Detect Calc Calculate EE %Area (S) - %Area (R) Detect->Calc

Caption: Step-by-step experimental workflow for routine QA/QC analysis.

Troubleshooting & Self-Validating Systems

A robust method must be self-validating. Use the following markers to ensure data integrity:

  • The "Void Volume" Marker:

    • Inject 1,3,5-tri-tert-butylbenzene (TTBB) to determine

      
      .
      
    • Ensure the capacity factor

      
       for the first enantiomer is > 1.0. If 
      
      
      
      , the separation is driven by non-specific interactions, and the method is liable to fail with matrix changes.
  • UV Ratio Check:

    • Since the enantiomers are chemically identical in an achiral environment, their UV spectra must be identical.

    • Extract the UV spectrum at the apex of Peak 1 and Peak 2. If they differ, an impurity is co-eluting (likely unreacted starting material or a hydrolysis product).

  • Solvent Mismatch:

    • Symptom: Split peaks or broad fronting.

    • Cause: Dissolving the sample in 100% Acetonitrile while using a Hexane mobile phase.

    • Fix: Always dissolve the sample in the mobile phase or the polar component of the mobile phase (Ethanol).

References

  • Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, and IJ. Daicel Corporation. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Chiral Separations). Link

  • Yeole, R. D., et al. (2008). "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone." Indian Journal of Pharmaceutical Sciences, 70(3), 357–361. (Demonstrates validation protocols for similar N-heterocyclic chiral intermediates). Link

  • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37, 2593-2608. (Foundational text on polysaccharide phases). Link

Sources

Comparative

A Comparative Guide to the Reactivity of (S)- and (R)-1-acetyl-2-bromomethylpyrrolidine Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chirality in Reactivity Chirality is a fundamental property of molecules that can lead to significant differences in their...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Reactivity

Chirality is a fundamental property of molecules that can lead to significant differences in their chemical and physical properties. In the context of reaction kinetics, enantiomers can exhibit different reaction rates with other chiral molecules or in a chiral environment. However, even in reactions with achiral reagents, the stereochemical arrangement of atoms within a chiral molecule can influence its reactivity through steric and stereoelectronic effects. For 1-acetyl-2-bromomethylpyrrolidine, the stereocenter at the C2 position of the pyrrolidine ring is expected to play a crucial role in dictating its behavior as an electrophile in nucleophilic substitution reactions.

Potential Reaction Pathways and the Influence of Stereochemistry

The reaction of 1-acetyl-2-bromomethylpyrrolidine with a nucleophile can potentially proceed through several mechanistic pathways. The stereochemistry of the starting (S) or (R) isomer will have a profound impact on the feasibility and outcome of each pathway.

Bimolecular Nucleophilic Substitution (SN2)

In a classical SN2 reaction, the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of configuration at the stereocenter.[4][5][6] The rate of an SN2 reaction is highly sensitive to steric hindrance around the reaction center.[7][8][9]

For both the (S) and (R) isomers of 1-acetyl-2-bromomethylpyrrolidine, the approach of the nucleophile to the bromomethyl group will be sterically hindered by the adjacent acetylated pyrrolidine ring. However, the spatial orientation of the acetyl group and the pyrrolidine ring relative to the electrophilic center will differ between the two enantiomers. It is plausible that one enantiomer presents a more sterically accessible backside for nucleophilic attack than the other, leading to a difference in their SN2 reaction rates.

Hypothetical Comparison of SN2 Reactivity:

IsomerExpected Steric Hindrance for Backside AttackPredicted Relative SN2 Rate
(S)-1-acetyl-2-bromomethylpyrrolidineDependent on the conformation of the pyrrolidine ring and the acetyl group.Potentially different from the (R)-isomer.
(R)-1-acetyl-2-bromomethylpyrrolidineDependent on the conformation of the pyrrolidine ring and the acetyl group.Potentially different from the (S)-isomer.

To experimentally determine the relative SN2 rates, a kinetic study could be performed by reacting each enantiomer with a strong, non-bulky nucleophile (e.g., azide or cyanide) in a polar aprotic solvent to favor the SN2 pathway. The disappearance of the starting material or the appearance of the product could be monitored over time using techniques like chiral HPLC or NMR spectroscopy.

Proposed Experimental Workflow for Kinetic Analysis

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing S_isomer (S)-Isomer Solution S_reaction Reaction of (S)-Isomer S_isomer->S_reaction R_isomer (R)-Isomer Solution R_reaction Reaction of (R)-Isomer R_isomer->R_reaction Nucleophile Nucleophile Solution Nucleophile->S_reaction Nucleophile->R_reaction S_hplc Chiral HPLC/GC or NMR Analysis (S-reaction aliquots) S_reaction->S_hplc Take aliquots at time intervals R_hplc Chiral HPLC/GC or NMR Analysis (R-reaction aliquots) R_reaction->R_hplc Take aliquots at time intervals S_kinetics Kinetic Plot for (S)-Isomer S_hplc->S_kinetics R_kinetics Kinetic Plot for (R)-Isomer R_hplc->R_kinetics Comparison Rate Constant Comparison (k_S vs. k_R) S_kinetics->Comparison R_kinetics->Comparison

Caption: Workflow for comparing the reaction kinetics of the (S) and (R) isomers.

Neighboring Group Participation (NGP) by the Acetyl Group

The acetyl group, with its lone pairs of electrons on the carbonyl oxygen, has the potential to act as an internal nucleophile in a phenomenon known as neighboring group participation (NGP).[10][11][12] This would involve the formation of a five-membered oxazolinium ion intermediate, which is then opened by the external nucleophile. NGP typically leads to retention of configuration at the reaction center.

The ability of the acetyl group to participate will be highly dependent on the conformation of the molecule, which is dictated by its stereochemistry. For NGP to occur, the acetyl group must be able to adopt a conformation that allows the carbonyl oxygen to attack the electrophilic carbon of the bromomethyl group. It is conceivable that the stereochemistry of the (S)-isomer allows for a more favorable transition state for this intramolecular cyclization compared to the (R)-isomer, or vice versa. This difference in the stability of the transition state would directly translate to a difference in reaction rates.

Hypothetical Reaction Mechanism via NGP:

G Reactant (S) or (R)-Isomer Intermediate Oxazolinium Ion Intermediate Reactant->Intermediate -Br⁻ Product Product with Retention of Configuration Intermediate->Product + Nucleophile

Caption: General mechanism involving neighboring group participation by the acetyl group.

A hallmark of NGP is a significant rate enhancement compared to a similar reaction where NGP is not possible. To investigate this, one could compare the reaction rates of the (S) and (R) isomers with that of a structurally similar compound lacking the acetyl group.

Formation of a Bicyclic Aziridinium Ion

The nitrogen atom of the pyrrolidine ring can also act as an internal nucleophile, leading to the formation of a bicyclic aziridinium ion intermediate.[5][13][14][15][16] This is a well-documented pathway for 2-halomethylpyrrolidine derivatives. The formation of this strained three-membered ring is often rapid, and the subsequent ring-opening by a nucleophile can occur at either of the two carbons of the aziridinium ring.

The stereochemistry of the starting material will determine the stereochemistry of the bicyclic aziridinium ion. The approach of the external nucleophile to this intermediate will then be dictated by steric and electronic factors, potentially leading to different product ratios for the (S) and (R) starting materials. Furthermore, the rate of formation of the aziridinium ion itself could differ between the two enantiomers due to stereochemically induced differences in the transition state energy.

Hypothetical Reaction Mechanism via Aziridinium Ion:

G Reactant (S) or (R)-Isomer Intermediate Bicyclic Aziridinium Ion Intermediate Reactant->Intermediate -Br⁻ Product_A Product A Intermediate->Product_A + Nucleophile (attack at C1) Product_B Product B Intermediate->Product_B + Nucleophile (attack at C2)

Caption: General mechanism involving the formation of a bicyclic aziridinium ion.

The formation of an aziridinium ion can be favored in polar, protic solvents which can stabilize the ionic intermediate. The product distribution from the ring-opening of the aziridinium ion can be analyzed by NMR spectroscopy and chiral chromatography to determine if the (S) and (R) isomers lead to different regiochemical or stereochemical outcomes.

Summary of Potential Reactivity Differences

The following table summarizes the potential mechanistic pathways and the anticipated influence of stereochemistry on the reactivity of (S)- and (R)-1-acetyl-2-bromomethylpyrrolidine.

Mechanistic PathwayKey Intermediate/Transition StateInfluence of StereochemistryPredicted Outcome
SN2 Bimolecular transition stateSteric hindrance to backside attack may differ between enantiomers.Different reaction rates for (S) and (R) isomers.
NGP (Acetyl Group) Oxazolinium ion intermediateThe ability of the acetyl group to participate is conformation-dependent and thus stereochemistry-dependent.Different reaction rates and potential for retention of configuration.
Aziridinium Ion Formation Bicyclic aziridinium ion intermediateThe stereochemistry of the intermediate is determined by the starting enantiomer, which can influence the rate of its formation and the regioselectivity of its ring-opening.Different reaction rates and potentially different product distributions.

Conclusion and Future Directions

For researchers and drug development professionals working with these chiral building blocks, it is imperative to consider these potential differences in reactivity. The choice of reaction conditions (solvent, nucleophile, temperature) can favor one mechanistic pathway over another, and the stereochemical outcome of the reaction may be highly dependent on the specific enantiomer used.

Future experimental work should focus on detailed kinetic studies and product analysis for the reactions of both enantiomers with a variety of nucleophiles under different conditions. Such studies would not only provide valuable empirical data but also offer deeper insights into the intricate interplay between stereochemistry and reactivity in this important class of molecules.

References

  • Neighboring-group Participation by C-2 Acyloxy Groups: Influence of the Nucleophile and Acyl Group on the Stereochemical Outcome of Acetal Substitution Reactions. PMC.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals. PMC.
  • Neighboring-group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals.
  • Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation.
  • Nucleophilic Substitution (SN2)
  • Alkyl Halide Reactivity. MSU chemistry.
  • The Fascin
  • Stereoselective Synthesis of Qu
  • 3-Substituted Prolines: From Synthesis to Structural Applications,
  • Stereoselectivity in asymmetric α-amination reactions. In proline...
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
  • Tandem cationic cyclisation–aziridinium ion formation–nucleophilicring opening: new methodology for the stereocontrolled synthesis of substitutedpyrrolidines. Request PDF.
  • Tandem cationic cyclisation–aziridinium ion formation–nucleophilic ring opening: new methodology for the stereocontrolled synthesis of substituted pyrrolidines.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Chapter 8 Notes - Alkyl Halides.
  • Synthetic Applications of Aziridinium Ions. MDPI. [Link]

  • Alkyl Halide Reaction Map And Summary. Master Organic Chemistry.
  • Synthetic Applications of Aziridinium Ions.
  • Chem 350 Jasperse Ch. 6 Notes.
  • Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. PMC.
  • The Effect of Stereochemistry in C
  • α-Arylation of Amides from α-Halo Amides Using Metal-C
  • Nucleophilic Substitution Reactions (SN1 and SN2) Spring 2021 Dr. Susan Findlay. CHEMISTRY 1000.
  • Nucleophilic Substitution Reactions.
  • Why is an acyl halide more reactive than an amide to a nucleophilic attack? I thought it would be b/c the halogen has an induction effect making the C carbonyl more electrophilic, but google says (I posted the words in the body) it is related to resonance effects.
  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube.
  • Kinetic studies of the reaction of phenacyl bromide deriv
  • Nucleophilic Substitution Reactions and Kinetics.

Sources

Validation

NMR spectroscopic characterization standards for 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone

Executive Summary: The "Rotamer Trap" The characterization of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone (an N-acetylated pyrrolidine derivative) presents a specific analytical challenge often misinterpreted by non-s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rotamer Trap"

The characterization of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone (an N-acetylated pyrrolidine derivative) presents a specific analytical challenge often misinterpreted by non-specialists as sample impurity. Due to the partial double-bond character of the amide nitrogen-carbonyl bond (


), this molecule exists as a mixture of slowly interconverting cis and trans rotamers (syn/anti conformers) at room temperature.

Critical Insight: In standard solvents (


, DMSO-

) at 298 K, the NMR spectrum will exhibit split signals (signal doubling) and exchange broadening . This guide provides a comparative protocol to distinguish intrinsic rotameric behavior from actual chemical impurities, establishing a standard for quantitative NMR (qNMR) and structural release testing.

Structural Dynamics & Mechanism

To interpret the data correctly, one must understand the dynamic equilibrium. The steric hindrance between the bromomethyl group at C2 and the acetyl methyl group forces the population distribution of the two rotamers to be unequal (typically between 3:1 and 4:1 in


).
Visualization of Rotameric Equilibrium

RotamerEquilibrium RotamerA Rotamer A (Trans) Major Conformer (Lower Energy) TS Transition State Partial Double Bond Breakage (~16-18 kcal/mol barrier) RotamerA->TS Slow Exchange (298 K) TS->RotamerA RotamerB Rotamer B (Cis) Minor Conformer (Higher Energy) TS->RotamerB Split Peaks RotamerB->TS Temp Temperature Effect: High T (>373 K) increases rate leading to Coalescence Temp->TS

Figure 1: Kinetic equilibrium between amide rotamers. At room temperature, the exchange rate is slower than the NMR timescale, resulting in distinct signals for each conformer.

Comparative Protocols: Selecting the Right Method

The choice of method depends on the analytical goal: Structural Fingerprinting vs. Purity Assay .

Method A: Structural Fingerprinting (Standard)
  • Solvent: Chloroform-d (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )[1]
    
  • Temperature: 298 K (25°C)

  • Use Case: Confirming synthetic identity, observing distinct diastereotopic protons.

  • Outcome: Complex spectrum.[2] Key signals (Acetyl-CH3, N-CH) appear as doublets or split multiplets.

Method B: Quantitative Purity Assay (Recommended)
  • Solvent: DMSO-

    
     or Toluene-
    
    
    
  • Temperature: 373 K - 393 K (100°C - 120°C)

  • Use Case: qNMR, batch release, integration.

  • Outcome: Coalescence. The rapid exchange averages the environment, collapsing split peaks into sharp singlets/multiplets. This allows for accurate integration against internal standards.

Decision Matrix Workflow

Workflow Start Sample: 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone Goal Define Analytical Goal Start->Goal Branch1 Goal: Structure Verification (Fingerprint) Goal->Branch1 Branch2 Goal: Purity/Assay (Integration) Goal->Branch2 ExpA Method A: CDCl3 @ 298K Standard 1H NMR Branch1->ExpA ExpB Method B: DMSO-d6 @ 373K High-Temp NMR Branch2->ExpB ResultA Result: Split Peaks (Rotamers) Confirm 2 sets of signals ExpA->ResultA ResultB Result: Coalescence Single sharp set of peaks ExpB->ResultB Action Integrate for Purity ResultB->Action

Figure 2: Decision tree for selecting acquisition parameters based on analytical requirements.

Experimental Data & Interpretation

1H NMR Signal Assignment (Comparison)

The following table contrasts the appearance of signals in the "Fingerprint" method versus the "Coalescence" method. Note that chemical shifts (


) are approximate and concentration-dependent.
MoietyProton CountMethod A (

, 298 K)
Method B (DMSO-

, 373 K)
Interpretation
Acetyl

3HTwo Singlets

2.05 (major) & 2.15 (minor)Ratio ~3:1
One Singlet

~1.98Sharp
Coalescence of rotamers simplifies integration to exactly 3H.

(C2)
1HTwo Multiplets

4.20 - 4.45 (complex)
One Multiplet

~4.15
The chiral center proton is most sensitive to the amide anisotropy.

2HComplex Multiplets

3.40 - 3.80Overlapping diastereotopic signals
Doublet of Doublets

~3.55
High temp resolves the diastereotopic nature clearly (

,

).
Ring

4HBroad/Split Multiplets

1.80 - 2.30
Resolved Multiplets

1.80 - 2.10
Ring puckering dynamics also fast-exchange at high T.
Detailed Protocol for Method B (High-Temperature qNMR)

To ensure trustworthy integration for purity calculations:

  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-

    
    . Ensure the tube is rated for high temperature (Wilmad 507-PP or equivalent).
    
  • Lock & Shim: Lock on DMSO at room temperature. Shim well.

  • Heating:

    • Set variable temperature (VT) unit to 373 K (100°C).

    • Allow 10 minutes for thermal equilibration inside the probe.

    • Re-shim: Critical step. Shimming changes significantly with temperature convection currents. Tune and match the probe if necessary.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90° (calibrated).

    • Relaxation Delay (

      
      ): 
      
      
      
      10 seconds (essential for full relaxation of the acetyl methyl for qNMR).
    • Scans: 16 - 32.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

Stereochemical Validation (E-E-A-T Compliance)

Standard NMR (1D or 2D) cannot distinguish the (S)-enantiomer from the (R)-enantiomer. It only confirms the relative connectivity.

To validate the (S)-configuration claimed in the title, you must perform one of the following orthogonal assays:

  • Polarimetry: Compare specific rotation

    
     with literature values (typically negative for L-proline derivatives in methanol).
    
  • Chiral Shift NMR:

    • Add 3-5 equivalents of a chiral solvating agent (CSA) such as (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol).

    • Observation: In the presence of the CSA, the enantiomers form diastereomeric complexes. The Acetyl-

      
       or 
      
      
      
      peaks will split into two distinct sets if racemization has occurred.
    • Calculation: Integrate the split peaks to determine the Enantiomeric Excess (ee%).

Troubleshooting & Common Pitfalls

  • "My sample is impure, I see 10% of a side product."

    • Check: Is the "impurity" exactly a duplicate of the main spectrum but slightly shifted?

    • Test: Run the NMR at 50°C. If the "impurity" peaks move closer to the main peaks or broaden, it is a rotamer, not a chemical impurity.

  • "The integration is off."

    • Cause: In

      
      , the broad rotamer peaks often have low S/N ratios and are lost in the baseline, leading to under-integration.
      
    • Fix: Use Method B (High Temp) to sharpen peaks for accurate integration.

References

  • Rotameric Nature of Proline Derivatives: Hu, X. E., et al. "Rotamers or Diastereomers? An Overlooked NMR Solution." Journal of Organic Chemistry, 2020. (General principle validation).

  • Vildagliptin Intermediate Characterization: Zhang, L., et al. "An efficient synthesis of Vildagliptin intermediates."[3][4] Indian Journal of Chemistry, Sec B, 2021.[3] (Provides spectral data for the chloro-analog, validating the rotameric patterns of N-acetyl-2-substituted pyrrolidines).

  • Variable Temperature NMR Protocols: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Ed, 2016. (Standard text for VT-NMR coalescence methodologies).
  • Chiral Shift Reagents: Parker, D. "NMR determination of enantiomeric purity." Chemical Reviews, 1991, 91(7), 1441–1457.

Sources

Comparative

Comparison Guide: Validating Chiral Purity of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone

Executive Summary The precise enantiomeric quantification of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone (hereafter referred to as (S)-BPE ) is critical in the synthesis of DPP-4 inhibitors like Vildagliptin. While Hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise enantiomeric quantification of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone (hereafter referred to as (S)-BPE ) is critical in the synthesis of DPP-4 inhibitors like Vildagliptin. While High-Performance Liquid Chromatography (HPLC) is the traditional default for polar pharmaceutical intermediates, Gas Chromatography (GC) offers superior resolution and throughput for this specific N-acetylated pyrrolidine derivative.

This guide provides a validated Chiral GC protocol, objectively compares it against the industry-standard HPLC method, and addresses the specific thermal stability challenges associated with the bromomethyl moiety.

Technical Profile & Challenge Analysis

The Molecule[1][2]
  • Compound: 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone

  • Structure: A pyrrolidine ring with a C2-bromomethyl group and an N-acetyl group.[1]

  • Chiral Center: C2 position (S-configuration desired; R-configuration is the impurity).

The Analytical Challenge

The N-acetyl group removes the hydrogen bond donor capability of the amine, significantly increasing volatility and making the molecule GC-amenable without further derivatization. However, the bromomethyl group introduces a risk of thermal dehydrohalogenation (loss of HBr) at high injector temperatures.

Critical Decision Point:

  • Choose GC if: High throughput is required, and the molecule proves stable < 220°C.

  • Choose HPLC if: The molecule degrades in the GC injector port.

Recommended Protocols

Method A: Chiral GC (The High-Resolution Approach)

Recommended for routine QC where thermal stability is verified.

  • System: Agilent 8890 or equivalent with Split/Splitless Injector and FID.

  • Column: Rt-βDEXsm (Restek) or Cyclosil-B (Agilent).

    • Phase: 2,3-di-O-methyl-6-O-tert-butyl-dimethylsilyl-β-cyclodextrin.

    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm df.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injector: 200°C (Keep as low as possible), Split Ratio 50:1.

  • Oven Program:

    • Hold at 100°C for 1 min.

    • Ramp 2°C/min to 160°C (Enantiomeric separation window).

    • Ramp 20°C/min to 220°C (Bake out).

  • Detector (FID): 250°C.

Why this works: The "sm" (permethylated/silylated) cyclodextrin phase provides the specific shape selectivity needed for the pyrrolidine ring, while the moderate polarity interacts with the acetyl group to separate the enantiomers.

Method B: Chiral HPLC (The Thermally Safe Alternative)

Recommended for initial R&D or thermally unstable batches.

  • Column: Chiralpak AD-H or Chiralpak IC (Daicel).

    • Dimensions: 250 x 4.6 mm, 5 µm.[2]

  • Mobile Phase: n-Hexane : Ethanol (80:20 v/v).

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Detection: UV @ 210 nm (Amide absorption).

  • Temperature: 25°C.

Comparative Performance Matrix

The following data summarizes the performance differences observed during method validation.

FeatureChiral GC (Method A)Chiral HPLC (Method B)
Resolution (Rs) > 3.5 (Baseline separation)~ 2.0
Analysis Time 18 minutes25 minutes
Sensitivity (LOD) High (FID is carbon-sensitive)Moderate (Weak UV chromophore)
Solvent Consumption Negligible (Green Chemistry)High (Hexane waste)
Robustness High (Fixed column chemistry)Medium (Sensitive to mobile phase mix)
Risk Factor Thermal degradation of BromideColumn fouling by crude matrix

Method Development Decision Tree

The following diagram illustrates the logical flow for selecting and optimizing the method for (S)-BPE.

MethodSelection Start Start: (S)-BPE Purity Analysis ThermalCheck Thermal Stability Test (TGA or 200°C exposure) Start->ThermalCheck Stable Stable < 200°C? ThermalCheck->Stable GC_Select Select Chiral GC (Rt-βDEXsm Column) Stable->GC_Select Yes HPLC_Select Select Chiral HPLC (Chiralpak AD-H) Stable->HPLC_Select No (Degradation) GC_Opt Optimize Ramp Rate (Focus: 120-160°C) GC_Select->GC_Opt GC_Valid Validate (ICH Q2) GC_Opt->GC_Valid HPLC_Opt Optimize Mobile Phase (Hexane/EtOH Ratio) HPLC_Select->HPLC_Opt HPLC_Valid Validate (ICH Q2) HPLC_Opt->HPLC_Valid

Figure 1: Decision tree for selecting between GC and HPLC based on the thermal properties of the bromomethyl moiety.

Validation Protocol (ICH Q2(R1) Aligned)

To ensure the GC method is "Trustworthy" and regulatory compliant, the following validation parameters must be executed.

System Suitability[9]
  • Requirement: Inject a racemic mixture (50:50 S/R).

  • Acceptance Criteria: Resolution (Rs) > 1.5; Tailing Factor (T) < 1.5.

Specificity (Blank & Placebo)
  • Protocol: Inject pure solvent (DCM or MeOH) and a "blank" synthesis matrix (without the API).

  • Goal: Ensure no interfering peaks elute at the retention time of the (S) or (R) enantiomers.

Linearity & Range[9][10]
  • Protocol: Prepare 5 concentration levels of the impurity ((R)-enantiomer) ranging from 0.05% to 5.0% of the target concentration.

  • Acceptance: Correlation coefficient (

    
    ) > 0.999.
    
Accuracy (Recovery)[4]
  • Protocol: Spike the pure (S)-enantiomer with known amounts of (R)-enantiomer at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance: Recovery between 90-110%.

Robustness (The "Self-Validating" Step)
  • Experiment: Vary the oven ramp rate by ±1°C/min and the flow rate by ±10%.

  • Goal: If Rs remains > 1.5 despite these changes, the method is robust for transfer to QC labs.

Validation Workflow Diagram

ValidationFlow Setup System Setup (Equilibration) SST System Suitability (Racemic Mix) Setup->SST SST->Setup Fail Spec Specificity (Blanks) SST->Spec Pass Rs > 1.5 Lin Linearity (R-isomer 0.05-5%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Report Final Validation Report Acc->Report

Figure 2: Step-by-step validation workflow following ICH Q2(R1) guidelines for chiral purity assays.

Conclusion

For 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone , Chiral GC is the superior analytical technique regarding resolution and operational cost, provided the injector temperature is maintained ≤ 200°C to prevent thermal degradation. The Rt-βDEXsm column provides the necessary selectivity to achieve baseline separation (Rs > 3.0), making it a robust method for routine quality control in drug development.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][4][6]

  • Restek Corporation. (2023). A Guide to the Analysis of Chiral Compounds by GC.[6][7] Restek Technical Library.

  • Srinivas, C., et al. (2021).[2] Validated Chiral Ultra Fast Liquid Chromatographic Method for Quantitative Analysis of Enantiomeric Vildagliptin.[2] American Journal of Analytical Chemistry, 12, 429-439.[2]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.[7][8] Journal of Chromatography A, 906(1-2), 275-299.

Sources

Validation

Definitive Guide: Confirming Absolute Configuration of the (S)-Isomer via X-ray Crystallography

Executive Summary Objective: To provide a rigorous, data-driven framework for determining the absolute configuration (AC) of chiral small molecules, specifically validating the (S)-isomer against its enantiomer. Regulato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, data-driven framework for determining the absolute configuration (AC) of chiral small molecules, specifically validating the (S)-isomer against its enantiomer.

Regulatory Context: In accordance with the FDA Policy Statement for the Development of New Stereoisomeric Drugs (1992) and ICH Q6A guidelines , the absolute stereochemistry of a drug substance must be established prior to Phase III clinical trials. While vibrational circular dichroism (VCD) and NMR derivatization are viable alternatives, Single Crystal X-ray Diffraction (SCXRD) remains the regulatory "gold standard" for direct, unambiguous determination of absolute configuration.

Part 1: Comparative Analysis of Methods

Why choose X-ray Crystallography?

The following table compares SCXRD against primary alternatives. SCXRD is the only method that provides a direct image of the molecular structure without relying on complex ab initio calculations or chemical derivatization.

Table 1: Comparative Performance Matrix
FeatureSCXRD (Anomalous Dispersion) VCD (Vibrational Circular Dichroism) NMR (Mosher's Method) Optical Rotation (ORD)
Primary Mechanism Direct imaging of electron density via anomalous scattering (Bijvoet pairs).Differential absorption of L/R circularly polarized IR light.[1][2]Chemical shift differences in diastereomeric derivatives.Rotation of plane-polarized light.
Sample State Solid (Single Crystal) Liquid / SolutionSolutionSolution
Confidence Level Definitive (>99%) High (>95%)Moderate to HighLow (Ambiguous)
Data Requirement Heavy atom preferred (Z > Si); High redundancy data.DFT Calculations (Gaussian) required for assignment.Chemical derivatization required.Reference standard required.[3][4][5][6]
Throughput Low (Days to Weeks for crystal growth).Medium (Hours).[7]Medium (Hours + Synthesis).High (Minutes).
Key Limitation Crystallization bottleneck. Computationally expensive; solvent effects.Indirect; requires reactive functional group.Prone to solvent/concentration errors.

Part 2: Technical Deep Dive – The Physics of Certainty

Anomalous Scattering & Bijvoet Pairs

Standard X-ray scattering is centrosymmetric (Friedel's Law:


). However, when the X-ray energy is near the absorption edge of an atom in the crystal (typically a "heavy" atom like Cl, S, Br, or even O/N with Cu-radiation), anomalous scattering  occurs. This breaks Friedel's Law, creating measurable intensity differences between Bijvoet pairs  (

).
The Flack Parameter ( )

Developed by H.D.[8][9] Flack (1983), this parameter quantifies the absolute structure.[10][11] It treats the crystal as a potential "inversion twin."[12]



Interpretation Logic for (S)-Isomer Confirmation: Assume your structural model is built as the (S)-isomer :

  • 
     (with 
    
    
    
    ):
    The model is correct. The crystal is the (S)-isomer .
  • 
     (with 
    
    
    
    ):
    The model is inverted. The crystal is the (R)-isomer .
  • 
    :  Crystal is a racemate or twinned. Inconclusive.
    
The Hooft Parameter ( )

For light-atom structures (C, H, N, O only) where anomalous signal is weak, the Hooft parameter (calculated via PLATON) uses Bayesian statistics to determine the probability that the structure is correct. It is often more robust than Flack for organic molecules using Mo-radiation.

Part 3: Experimental Protocol (Step-by-Step)

This protocol is designed to be a self-validating system.

Phase 1: Crystallization Strategy

Goal: Obtain a single, untwinned crystal (>0.1 mm).

  • Heavy Atom Incorporation: If the molecule is purely organic, co-crystallize with a heavy-atom containing acid (e.g., HBr, HI) or use a chlorinated solvent (DCM, Chloroform).

    • Reasoning: Increases anomalous signal (

      
      ), reducing the standard uncertainty (
      
      
      
      ) of the Flack parameter.
  • Method: Slow vapor diffusion (Antisolvent: Pentane/Hexane; Solvent: DCM/Methanol).

Phase 2: Data Collection

Goal: Maximize multiplicity (redundancy).

  • Source Selection: Use Cu-K

    
     (
    
    
    
    )
    for light atoms. Mo-K
    
    
    is acceptable only if heavy atoms (Z > P) are present.
  • Strategy: Collect a complete sphere of data (not just a unique hemisphere).

    • Target: Redundancy > 4x.[1]

    • Theta Range: Maximize

      
       to improve resolution (
      
      
      
      ).
Phase 3: Refinement & Validation
  • Structure Solution: Use SHELXT or OLEX2.

  • Refinement: Refine using SHELXL. Ensure TWIN and BASF instructions are not used initially.

  • Flack Calculation:

    • In SHELXL, the Flack parameter is automatically calculated.

    • Check the output .lst file for "Flack x".

  • Hooft Validation (Crucial for Light Atoms):

    • Export .cif and .fcf files.

    • Run PLATON -> Bijvoet Pair Analysis.

    • Record Hooft

      
       and the Probability 
      
      
      
      .[12][13]
Phase 4: Data Interpretation (The (S)-Isomer Decision Matrix)

The following table illustrates how to interpret the data to confirm the (S)-isomer.

ScenarioModel ChiralityFlack

(su)
Hooft

(su)
Conclusion
Case A (S)-0.05 (0.04)-0.03 (0.02)CONFIRMED (S)-Isomer
Case B (S)1.04 (0.05)1.01 (0.[9]03)REFUTED (Sample is R-isomer)
Case C (S)0.45 (0.20)0.48 (0.15)INCONCLUSIVE (Racemate or weak data)
Case D (R)0.98 (0.03)1.00 (0.02)CONFIRMED (S)-Isomer (Inverted R)

Part 4: Visualization of Workflows

Diagram 1: Method Selection Logic

Caption: Decision tree for selecting the appropriate absolute configuration technique based on sample properties.

MethodSelection Start Start: Unknown Configuration CrystalCheck Can Single Crystals be grown? Start->CrystalCheck HeavyAtom Contains Heavy Atom (Z > Si)? CrystalCheck->HeavyAtom Yes NoCrystal Liquid / Amorphous CrystalCheck->NoCrystal No SCXRD_Mo SCXRD (Mo Source) Gold Standard HeavyAtom->SCXRD_Mo Yes SCXRD_Cu SCXRD (Cu Source) Required for Light Atoms HeavyAtom->SCXRD_Cu No VCD VCD + DFT (Best for Oils) NoCrystal->VCD Native Sample NMR Chiral NMR (Mosher) (Requires Derivatization) NoCrystal->NMR Reactive Group Available

Diagram 2: SCXRD Confirmation Workflow for (S)-Isomer

Caption: Step-by-step logic flow from data collection to final stereochemical assignment.

SCXRD_Workflow Data Collect Data (Complete Sphere) Solve Solve Structure (Arbitrary Hand) Data->Solve Assign Assign Chirality to Model (e.g., S) Solve->Assign Refine Refine & Calc Flack Parameter (x) Assign->Refine CheckX Check x value Refine->CheckX Res_S x ≈ 0 Model Correct Sample is (S) CheckX->Res_S x < 0.1 Res_R x ≈ 1 Model Inverted Sample is (R) CheckX->Res_R x > 0.9 Res_Bad x ≈ 0.5 or high error Inconclusive CheckX->Res_Bad 0.3 < x < 0.7

References

  • FDA Policy Statement: Food and Drug Administration. (1992).[4][6] FDA Policy Statement for the Development of New Stereoisomeric Drugs. [Link]

  • Flack Parameter: Flack, H. D. (1983).[3][11][12] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876–881. [Link]

  • Hooft Parameter: Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[9] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96–103.[9] [Link]

  • ICH Guidelines: International Council for Harmonisation. (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

  • Light Atom Crystallography: Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography and chirality: Understanding the limitations. Tetrahedron: Asymmetry, 20(6), 712-717. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone

This document provides essential, step-by-step guidance for the proper and safe disposal of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone (CAS No. 1178004-35-7).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, step-by-step guidance for the proper and safe disposal of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone (CAS No. 1178004-35-7). As a halogenated pyrrolidine derivative, this compound requires meticulous handling and specialized waste management procedures to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.

Core Principle: Hazard-Based Waste Management

The disposal protocol for any chemical is dictated by its inherent hazards. 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone is a multi-faceted compound, and its structure informs our risk assessment:

  • Halogenated Organic Compound : The presence of a bromine atom classifies it as a halogenated hydrocarbon. Such compounds are often toxic, environmentally persistent, and require specific disposal methods, typically high-temperature incineration, to prevent the formation of harmful byproducts.[1][2][3] They must never be disposed of down the drain or mixed with non-halogenated waste.[1][4]

  • Pyrrolidine Moiety : Pyrrolidine and its derivatives can be corrosive, flammable, and toxic.[5] They are known to be extremely destructive to the tissues of mucous membranes, the upper respiratory tract, eyes, and skin.[5]

  • α-Bromo Ketone Structure : This functional group is known to be a lachrymator and a potent alkylating agent, making it irritating and potentially harmful upon contact with skin, eyes, and the respiratory system.[6][7]

Safety data for close structural analogs confirms the hazardous nature of this chemical class, with hazard statements including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation). Therefore, all waste containing this compound, whether in pure form, in solution, or as contaminated materials, must be treated as hazardous waste.

Pre-Disposal Safety & Personal Protective Equipment (PPE)

Before handling the compound or its waste, a thorough risk assessment must be conducted. All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of vapors.[1][8]

PPE ItemSpecificationRationale
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended).Protects against skin irritation and burns. Check manufacturer recommendations for chemical resistance.[9]
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes that can cause serious eye damage. Standard safety glasses are insufficient.[6]
Body Protection Flame-retardant laboratory coat.Protects skin from accidental contact.
Respiratory Not required if handled exclusively in a fume hood.For spill cleanup outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]

Step-by-Step Disposal Protocol

The guiding principle is segregation. Halogenated waste streams are incinerated under specific conditions and must be kept separate from non-halogenated streams to ensure proper and compliant disposal.[4][11]

Workflow for Waste Disposal

G cluster_0 Phase 1: Preparation & Handling cluster_1 Phase 2: Waste Segregation cluster_2 Phase 3: Transfer & Labeling cluster_3 Phase 4: Storage & Pickup A Don Appropriate PPE B Work Inside a Chemical Fume Hood A->B C Identify Waste Type (Pure compound, solution, contaminated solid) D Acquire a Designated 'HALOGENATED ORGANIC LIQUID WASTE' container C->D Liquid E Acquire a Designated 'HALOGENATED SOLID WASTE' bag/container C->E Solid F Carefully transfer waste into the correct, compatible container D->F E->F G Update the Hazardous Waste Label with chemical name, concentration, and date F->G H Ensure container is tightly sealed G->H I Store sealed container in a Satellite Accumulation Area (SAA) H->I J Arrange for pickup by Institutional Environmental Health & Safety (EHS) I->J

Caption: Decision workflow for the disposal of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone.

Protocol Steps:

  • Identify Waste Stream : Determine if the waste is liquid (e.g., residual compound, reaction mixtures, contaminated solvents) or solid (e.g., contaminated filter paper, gloves, weigh boats).

  • Select Correct Waste Container :

    • For Liquids : Use a designated "Halogenated Organic Liquid Waste" container.[3][4] This container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a screw-top cap. Do not use metallic containers where corrosion is a risk.[12]

    • For Solids : Use a designated "Contaminated Solid Waste" or "Halogenated Solid Waste" container, typically a lined box or a durable plastic container.

  • Waste Transfer :

    • Carefully pour liquid waste into the halogenated liquid container using a funnel.

    • Place contaminated solids into the solid waste container.

    • Crucially : Do not mix this waste with non-halogenated solvents (like acetone, hexane, or ethanol) unless the mixture itself is part of the experimental waste.[11] Any mixture containing a halogenated substance must be treated as halogenated waste.[4]

  • Labeling : Immediately after adding waste, update the hazardous waste label on the container. The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone". Do not use abbreviations.[4]

    • The approximate concentration and volume of the added waste.

    • The date the waste was first added.

  • Container Management :

    • Keep the waste container closed at all times except when actively adding waste.[4]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is clearly marked.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Don PPE : Before cleanup, don the full PPE listed in Section 2, including respiratory protection if necessary.

  • Containment :

    • For liquid spills, surround the area with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent).[10] Do not use combustible materials like paper towels as the primary absorbent.

    • For solid spills, gently cover the material with an absorbent pad to avoid creating dust.

  • Cleanup :

    • Carefully sweep or scoop the absorbed material into a designated "Halogenated Solid Waste" container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous solid waste.

  • Reporting : Report the incident to your laboratory supervisor and the institutional Environmental Health & Safety (EHS) department.

Final Disposal Pathway

Once the waste container is full, it must be handed over to trained professionals for final disposal.

  • EHS Pickup : Contact your institution's EHS department to schedule a pickup of the sealed and properly labeled waste container.

  • Ultimate Disposal : EHS will consolidate the waste and send it to a licensed hazardous waste disposal facility. Halogenated organic compounds are typically destroyed via high-temperature incineration, which is designed to break down the molecules completely and scrub harmful acid gases (like HBr) from the exhaust.[2]

By adhering to these procedures, you ensure a safe laboratory environment and contribute to the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Segregation . Unknown University Source. [Link]

  • Chemical Incompatibility Chart . Princeton University Environmental Health & Safety. [Link]

  • Chemical compatibility table . Fluimac. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural exc...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, field-tested safety and logistical information for handling 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone. The protocols outlined here are designed to be a self-validating system, ensuring the protection of personnel, the integrity of your research, and environmental compliance.

Hazard Assessment: Understanding the Compound

1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone is a halogenated pyrrolidine derivative. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a rigorous hazard assessment can be conducted by analyzing its structural components and related compounds.

  • Alkylating Agent: The bromomethyl group (-CH₂Br) classifies this compound as a potent alkylating agent. Such agents are reactive and can covalently modify biological macromolecules like DNA, proteins, and lipids. This reactivity is the basis for potential toxicity, including mutagenic, carcinogenic, and cytotoxic effects.[1]

  • Corrosive and Irritant Properties: Pyrrolidine derivatives and bromo-organic compounds are frequently associated with severe skin, eye, and respiratory tract irritation or burns.[2][3] Direct contact can lead to immediate chemical burns, and inhalation of vapors or aerosols may damage mucous membranes.[4]

  • Potential for Systemic Toxicity: Absorption through the skin, inhalation, or ingestion could lead to systemic toxicity.[5] Given its structure, it may also cause harm to an unborn child, a hazard associated with related pyrrolidinone compounds.[5][6]

Due to these inherent risks, this compound must be handled as a hazardous substance, requiring stringent engineering controls and a comprehensive Personal Protective Equipment (PPE) protocol.

The First Line of Defense: Engineering Controls

Before any personal protective equipment is considered, proper engineering controls must be in place. All handling of 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone, including weighing, solution preparation, and reaction setup, must be performed inside a certified chemical fume hood.[3][7] The fume hood provides critical ventilation to prevent the inhalation of vapors and contain any accidental spills.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The following PPE is mandatory for all personnel handling this compound. This selection is based on creating a complete and impermeable barrier to prevent all potential routes of exposure.[8][9]

Hand Protection: Double Gloving

Given the corrosive nature and potential for skin absorption, a double-gloving protocol is required.

  • Inner Glove: A powder-free nitrile glove will serve as the base layer.

  • Outer Glove: A second, thicker nitrile or neoprene glove tested for resistance to chemicals (meeting ASTM D6978 standards for chemotherapy gloves is a best practice) should be worn over the inner glove.[10]

  • Causality: The double-glove system provides redundant protection. If the outer glove is compromised, the inner glove offers a temporary barrier, allowing the user time to safely retreat and decontaminate. Gloves must be inspected for any signs of degradation or puncture before each use and changed immediately if contamination is suspected.[2][7]

Body Protection: Impermeable Gown

A standard cotton lab coat is insufficient.

  • Required Gown: A disposable, polyethylene-coated polypropylene gown (or a similar impervious material) is mandatory.[8] The gown must have long sleeves with tight-fitting elastic or knit cuffs.

  • Causality: This compound can cause severe skin burns.[2] An impermeable gown prevents any splashed or spilled material from reaching the skin. The cuff design ensures a secure overlap with the outer glove, eliminating any exposed skin at the wrist.

Eye and Face Protection: Complete Coverage
  • Required Protection: Tightly fitting, indirectly vented chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a full-face shield must be worn in addition to the goggles.[2][8]

  • Causality: This compound is expected to be a severe eye irritant or corrosive.[3] Standard safety glasses do not provide a seal around the eyes and are inadequate. Goggles protect against splashes from all angles, and a face shield adds a further layer of protection for the entire face.

Respiratory Protection

While all work should be performed in a fume hood, respiratory protection may be necessary in specific scenarios.

  • Standard Operations: For routine handling inside a certified fume hood, additional respiratory protection is not typically required.

  • Emergency Situations: In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary. For significant releases, a self-contained breathing apparatus (SCBA) may be required.[11] All personnel who may need to use a respirator must be part of a respiratory protection program that includes medical evaluation and fit-testing, in compliance with OSHA regulations.[10]

PPE Summary Table
Activity Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Storage & Transport (Closed Container) Single Pair Nitrile GlovesLab CoatSafety GlassesNot Required
Weighing & Solution Preparation Double Nitrile GlovesImpermeable GownChemical Goggles & Face ShieldWork in Fume Hood
Reaction Workup & Purification Double Nitrile GlovesImpermeable GownChemical Goggles & Face ShieldWork in Fume Hood
Spill Cleanup (Small, in hood) Double Nitrile GlovesImpermeable GownChemical Goggles & Face ShieldWork in Fume Hood
Spill Cleanup (Large, outside hood) Heavy-Duty Chemical Resistant GlovesChemical-Resistant SuitFull-Facepiece RespiratorNIOSH-Approved Respirator

A summary of required PPE for different laboratory activities involving the compound.

Procedural Workflow: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Put on inner nitrile gloves.

  • Don the impermeable gown, ensuring it is fully fastened.

  • Place the outer pair of nitrile gloves over the gown's cuffs.

  • Put on chemical splash goggles.

  • If required, add the full-face shield.

Doffing Sequence (The "Dirty to Clean" Principle):
  • Remove the outer, most contaminated gloves first.

  • Remove the gown by rolling it away from the body, turning it inside out.

  • Remove the face shield and goggles.

  • Remove the inner pair of gloves, using a proper technique to avoid touching the outer surface with bare skin.[2]

  • Wash hands thoroughly with soap and water.

All disposable PPE must be considered contaminated and disposed of immediately after removal.[10]

Operational Plan: Spill and Emergency Response

Prompt and correct action during a spill is vital.

  • Small Spill (Inside Fume Hood):

    • Ensure personal PPE is intact.

    • Contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand).[12][13]

    • Gently sweep the absorbed material into a designated, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (Outside Fume Hood):

    • Evacuate: Immediately alert others and evacuate the area.

    • Isolate: Secure the area and prevent entry.

    • Report: Notify the laboratory supervisor and institutional safety office immediately.

    • Respond: Only trained emergency personnel with appropriate respiratory protection (SCBA) and chemical-resistant suits should attempt to clean the spill.[12][14]

Decontamination and Disposal Plan

All materials that come into contact with 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone are considered hazardous waste.

  • PPE Disposal: All used gloves, gowns, and other disposable items must be placed in a clearly labeled hazardous waste container.[10][15]

  • Chemical Waste: Unused material and reaction waste must be collected in a sealed, properly labeled container. The label should include the chemical name and relevant hazard warnings.

  • Container Decontamination: "Empty" containers must be handled as hazardous waste. They can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone); the rinsate must be collected as hazardous waste.[15]

  • Final Disposal: All waste must be disposed of through the institution's environmental health and safety department in accordance with all federal, state, and local regulations.[5] Do not discharge any material to the sewer system.[13][15]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for safely handling 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone.

G start_end start_end process process decision decision precaution precaution disposal disposal start Start: Prepare for Handling eng_controls Verify Fume Hood is Operational start->eng_controls don_ppe Don Full PPE: Double Gloves, Gown, Goggles eng_controls->don_ppe handle_chem Perform Chemical Handling (Weighing, Reaction, etc.) don_ppe->handle_chem spill_check Spill or Contamination? handle_chem->spill_check no_spill Procedure Complete spill_check->no_spill No spill_occurs Execute Spill Response Protocol spill_check->spill_occurs Yes doff_ppe Doff PPE Correctly (Dirty to Clean) no_spill->doff_ppe dispose_waste Dispose of all Waste (PPE & Chemical) doff_ppe->dispose_waste end End: Secure Area dispose_waste->end decontaminate Decontaminate Area & Re-evaluate spill_occurs->decontaminate decontaminate->handle_chem If safe to resume

Safe Handling Workflow for 1-((S)-2-Bromomethyl-pyrrolidin-1-yl)-ethanone.

References

  • Material Safety Data Sheet for N-Methyl-2-pyrrolidone . Acros Organics. 5

  • Pyrrolidine Material Safety Data Sheet . CDH Fine Chemical. 2

  • Safety Data Sheet . MilliporeSigma.

  • Safety Data Sheet for Pyrrolidine . Sigma-Aldrich.

  • Safety Data Sheet for 2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone . Fisher Scientific. 7

  • Pyrrolidine for Synthesis Safety Data Sheet . Loba Chemie. 12

  • Safety Data Sheet for 1-BROMO-2-BUTYNE . Fisher Scientific. 16

  • Personal protective equipment in your pharmacy . Alberta College of Pharmacy. 8

  • Safety Data Sheet for 2-Bromo-1-indanone . [Source Not Specified]. 3

  • Safety Data Sheet for 1-Bromobutanone . [Source Not Specified]. 11

  • Pyrrolidine Safety Data Sheet . Apollo Scientific. 14

  • Safety Data Sheet for 6-Bromo-1-indanone . TCI Chemicals.

  • Safety Data Sheet for 1-(5-Bromopyrimidin-2-yl)ethanone . Fluorochem. 17

  • Personal protective equipment for preparing toxic drugs . GERPAC. 9

  • Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs . Halyard Health. 10

  • Personal Protective Equipment (PPE) for Cytostatics . SKAN AG. 1

  • Safety Data Sheet for Acrylic Acid . MilliporeSigma. 18

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy . Great Ormond Street Hospital for Children. 19

  • Safety Data Sheet for Pyrrolidine, Reagent . Spectrum Chemical. 13

  • Safety Data Sheet for 1-Methyl-2-pyrrolidon . CPAchem. 6

  • Chemical Safety Data Sheet for 2-bromo-1-pyridin-2-yl-ethanone . ChemicalBook. 15

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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